Desthiobiotin
Description
Dethiobiotin is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dethiobiotin has been reported in Scaphyglottis livida with data available.
Dethiobiotin is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTOLBMXDDTRRT-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876136 | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193703 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
533-48-2, 636-20-4 | |
| Record name | Desthiobiotin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desthiobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiobiotin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dethiobiotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desthiobiotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESTHIOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESTHIOBIOTIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157 °C | |
| Record name | Dethiobiotin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Desthiobiotin structure and chemical properties
An In-depth Technical Guide to the Structure and Chemical Properties of Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a sulfur-free analog of biotin (Vitamin H), has emerged as a pivotal tool in biotechnology and drug discovery, primarily due to its unique binding characteristics with streptavidin and its derivatives.[1] Unlike the nearly irreversible interaction between biotin and streptavidin, this compound offers a strong yet reversible binding, permitting the gentle elution of tagged biomolecules under physiological conditions.[2] This technical guide provides a comprehensive exploration of the core structure and chemical properties of this compound. It delves into the molecular intricacies that govern its functionality, compares its binding kinetics with biotin, outlines its synthesis, and details its practical applications, particularly in affinity chromatography. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this compound in their experimental workflows.
Introduction: The Advent of a Reversible Affinity Tag
The streptavidin-biotin interaction is one of the most robust non-covalent bonds known in nature, with an exceptionally low dissociation constant (Kd) in the femtomolar range.[1][3] This high-affinity interaction has been a cornerstone for numerous biotechnological applications, including immunoassays, affinity chromatography, and cellular imaging.[3] However, the quasi-irreversible nature of this bond presents a significant challenge when the recovery of the captured molecule in its native, functional state is desired.[1] Harsh, denaturing conditions are often required to disrupt the biotin-streptavidin complex, which can compromise the integrity of the purified biomolecules.[2]
To address this limitation, this compound was introduced as a compelling alternative.[4] As a structural analog of biotin lacking the sulfur atom in its thiophene ring, this compound exhibits a significantly weaker, yet still robust, binding affinity for streptavidin.[1][5] This reduced affinity is the key to its utility, enabling the competitive elution of this compound-tagged molecules under mild conditions, typically with an excess of free biotin.[1][2] This "soft-release" mechanism preserves the biological activity of the eluted molecules, making this compound an invaluable tool for applications such as the purification of protein complexes for downstream functional and structural analyses.[2]
Molecular Structure and Chemical Properties
A thorough understanding of the molecular structure and chemical properties of this compound is fundamental to its effective application.
Chemical Structure
This compound, chemically known as (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, is a monocarboxylic acid and a member of the urea and imidazolidinone families.[6][7] Its structure is characterized by a valeric acid side chain attached to an imidazolidinone ring. The key distinction from biotin is the absence of the sulfur atom, which is replaced by two hydrogen atoms in the tetrahydrothiophene ring structure of biotin.[1]
Diagram: Structural Comparison of this compound and Biotin
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Intermediate in Biotin Metabolism
Desthiobiotin, a sulfur-free analog of biotin (Vitamin B7), holds a significant place in the landscape of biochemistry and biotechnology. Initially identified as a growth factor for yeast, its role has evolved from a curious vitamer to an indispensable tool in modern life sciences research. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound, offering insights into its historical context, detailed synthetic methodologies, and its pivotal applications in drug development and beyond.
Part 1: The Discovery of a Biotin Precursor
The story of this compound is intrinsically linked to the elucidation of the biotin biosynthetic pathway. In the early 1940s, extensive research was underway to understand the nutritional requirements of various microorganisms. Scientists observed that certain yeast strains could utilize a substance other than biotin for growth. This led to the discovery of a "biotin vitamer," a compound that could be converted into biotin by some organisms.
In 1943, a seminal paper by Melville, Dittmer, Brown, and du Vigneaud first described the isolation and characterization of this vitamer, which they named this compound.[1] Their work demonstrated that this compound could support the growth of Saccharomyces cerevisiae but not Lactobacillus casei, providing an early indication of its role as a metabolic precursor.[2] Subsequent studies by Tatum in 1945 further solidified the position of this compound as a key intermediate in the biosynthesis of biotin.[3] These early investigations laid the groundwork for understanding the intricate enzymatic machinery responsible for biotin synthesis in microorganisms.
The established biosynthetic pathway, primarily elucidated through studies in Escherichia coli, begins with pimelic acid and proceeds through several intermediates, including 7-keto-8-aminopelargonic acid (KAPA) and 7,8-diaminopelargonic acid (DAPA), before the formation of this compound.[4][5] The final step in biotin synthesis is the insertion of a sulfur atom into the this compound molecule.[5]
Part 2: The Synthesis of this compound: From Classic Chemistry to Biocatalysis
The ability to synthesize this compound has been crucial for both studying its biological function and harnessing its properties for biotechnological applications. Both chemical and enzymatic routes have been developed, each with its own advantages and rationale.
Chemical Synthesis: A Foundational Approach
The first reported chemical synthesis of dl-desthiobiotin was a landmark achievement by Duschinsky and Dolan in 1945, published in the Journal of the American Chemical Society.[6][7] This classic synthesis provided a means to produce this compound in the laboratory, enabling further research into its properties and biological activity.
Caption: A simplified workflow of a classic chemical synthesis approach to dl-desthiobiotin.
A detailed protocol, adapted from the principles of early synthetic organic chemistry, is outlined below. It is important to note that modern synthetic methods may offer improved yields and stereoselectivity.
Experimental Protocol: A Representative Chemical Synthesis
-
Preparation of Pimelic Acid Derivative: Pimelic acid is converted to a more reactive derivative, such as an acid chloride or ester, to facilitate subsequent reactions.
-
Introduction of Amino Groups: The pimelic acid derivative is reacted with a source of ammonia to introduce the two amino groups, forming a diamino-dicarboxylic acid derivative.
-
Formation of the Imidazolidone Ring: The diamino compound is then cyclized to form the characteristic five-membered imidazolidone ring of this compound. This is often achieved through the use of phosgene or a phosgene equivalent.
-
Purification: The final product, dl-desthiobiotin, is purified from the reaction mixture using techniques such as crystallization and chromatography.
The choice of reagents and reaction conditions is critical to the success of the synthesis. For example, the use of phosgene requires careful handling due to its toxicity, and the cyclization step often requires elevated temperatures to proceed efficiently. The overall yield of these early methods was often modest, and the product was a racemic mixture (dl-desthiobiotin), meaning it contained both the biologically active d-enantiomer and the inactive l-enantiomer.
Modern synthetic chemistry has seen the development of more sophisticated, enantioselective syntheses of d-desthiobiotin, often employing chiral starting materials or catalysts to produce the desired stereoisomer with high purity.
Enzymatic Synthesis: Nature's Elegant Solution
The biosynthesis of this compound in microorganisms offers a highly efficient and stereospecific route to the d-enantiomer. The key enzyme in this process is This compound synthase (DTBS) , which catalyzes the formation of the imidazolidone ring.
The enzymatic reaction utilizes 7,8-diaminopelargonic acid (DAPA) as the substrate and bicarbonate as the source of the carbonyl carbon.[4][8] The reaction is ATP-dependent, highlighting the energy investment required for this biosynthetic step.
Caption: The enzymatic conversion of DAPA to d-desthiobiotin by this compound synthase.
Key Mechanistic Insights of this compound Synthase:
The reaction mechanism of this compound synthase is a fascinating example of enzyme catalysis. It is believed to proceed through the formation of a carbamate intermediate, which is then phosphorylated by ATP to form a reactive carbamoyl phosphate. This intermediate subsequently undergoes an intramolecular cyclization to form the imidazolidone ring of this compound, with the release of ADP and inorganic phosphate. The stereospecificity of the enzyme ensures the exclusive formation of the biologically active d-desthiobiotin.
Experimental Protocol: In Vitro Enzymatic Synthesis of d-Desthiobiotin
-
Enzyme Preparation: this compound synthase can be overexpressed in a suitable host organism, such as E. coli, and purified using standard protein purification techniques.
-
Reaction Mixture: A typical reaction mixture would contain the purified this compound synthase, the substrate 7,8-diaminopelargonic acid, ATP, magnesium ions (as a cofactor for ATP), and a bicarbonate buffer to provide the carbonyl source.
-
Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme's activity.
-
Product Analysis and Purification: The formation of d-desthiobiotin can be monitored using techniques such as HPLC. The product can then be purified from the reaction mixture.
Part 3: Biological Significance and Modern Applications
While its role as a biotin precursor is fundamental, the unique properties of this compound have led to its widespread use in modern biotechnology, particularly in the realm of affinity purification.
The this compound-Streptavidin Interaction: A Reversible Bond
The discovery of the high-affinity interaction between biotin and the protein streptavidin (or avidin) revolutionized many areas of molecular biology. However, the strength of this interaction (with a dissociation constant, Kd, in the femtomolar range) makes the elution of biotinylated molecules from streptavidin matrices difficult, often requiring harsh, denaturing conditions.
This compound, lacking the sulfur atom, binds to streptavidin with a significantly lower affinity (Kd in the nanomolar to low micromolar range).[9] This weaker, yet still specific, interaction is readily reversible. Biotinylated molecules can be gently eluted from a streptavidin column by competition with an excess of free biotin under physiological conditions. This "soft-release" characteristic is a major advantage in applications where the integrity and function of the purified molecule are paramount.
Caption: Comparison of elution conditions for this compound and biotin-based affinity purification.
Applications in Drug Development and Research
The reversible binding of this compound has made it a valuable tool in various research and drug development applications:
-
Protein Purification: this compound is widely used for the purification of recombinant proteins. By engineering a protein with a tag that can be specifically biotinylated, the protein can be easily purified from a complex mixture using streptavidin affinity chromatography and then gently eluted.
-
Pull-Down Assays: In drug discovery, this compound is used in pull-down assays to identify the cellular targets of small molecule drugs. The drug is derivatized with this compound, incubated with cell lysates, and the drug-protein complexes are captured on streptavidin beads. The gentle elution allows for the identification of interacting proteins by mass spectrometry.
-
Cell and Protein Labeling: this compound can be chemically attached to various biomolecules, such as antibodies and nucleic acids, for detection and isolation purposes.[10]
Table 1: Comparison of Biotin and this compound in Affinity Applications
| Feature | Biotin | This compound | Rationale for Choice |
| Binding Affinity (Kd) | Femtomolar (very strong) | Nanomolar to Micromolar (strong but reversible) | This compound is preferred for applications requiring gentle elution and recovery of functional biomolecules. |
| Elution Conditions | Harsh (e.g., low pH, denaturants) | Gentle (competitive elution with free biotin) | Preserves the native conformation and activity of the purified molecule. |
| Applications | Stable immobilization, detection | Reversible capture, purification of functional proteins, pull-down assays | The choice depends on whether a permanent or a reversible interaction is desired. |
Conclusion: A Molecule of Enduring Importance
From its humble beginnings as a yeast growth factor to its current status as a sophisticated tool in biotechnology, this compound has had a remarkable journey. Its discovery was a key step in unraveling the complexities of biotin biosynthesis, and its synthesis has enabled a deeper understanding of its biological role. Today, the unique properties of the this compound-streptavidin interaction have cemented its place as an invaluable reagent in the toolkit of researchers, scientists, and drug development professionals. As the quest for more precise and gentle methods in life sciences continues, the utility and importance of this compound are poised to grow even further.
References
- 1. Biotin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound from 7,8-diaminopelargonic acid in biotin auxotrophs of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Reversible Embrace: A Technical Guide to the Desthiobiotin-Streptavidin Interaction for Advanced Research and Drug Development
In the landscape of molecular biology and drug discovery, the ability to selectively capture and release target molecules is paramount. While the biotin-streptavidin interaction has long been the gold standard for high-affinity capture, its near-irreversible nature presents significant challenges for applications requiring the recovery of viable biomolecules. This guide delves into the nuanced and highly advantageous alternative: the desthiobiotin-streptavidin interaction. We will explore the fundamental principles governing this interaction, provide quantitative comparisons, and detail field-proven protocols to empower researchers, scientists, and drug development professionals to harness its full potential for gentle and efficient purification and analysis.
Beyond Irreversibility: The Case for a Tunable Affinity System
The streptavidin-biotin complex boasts one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M).[1][2] This extraordinary affinity is the bedrock of numerous applications, from immunoassays to cellular imaging.[3][4] However, this same strength becomes a liability when the goal is to recover the captured molecule in its native, functional state. Elution often requires harsh, denaturing conditions, such as extreme pH or boiling in detergents, which can irreversibly damage the target protein or complex.[5][6]
This compound, a sulfur-lacking analog of biotin, offers a compelling solution.[4][7] By removing the sulfur atom from the thiophene ring, the binding affinity to streptavidin is significantly yet controllably reduced.[4] This results in a stable interaction sufficient for robust capture, but one that can be readily reversed under mild, physiological conditions, typically through competitive elution with an excess of free biotin.[5][7] This reversible binding is the cornerstone of its utility in applications like affinity purification of protein complexes for downstream analysis.[4][5]
A Tale of Two Affinities: A Quantitative and Mechanistic Comparison
The critical difference between biotin and this compound lies in their binding kinetics and thermodynamics. The interaction is governed by the association rate constant (k-on) and the dissociation rate constant (k-off), with the ratio of these constants defining the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[3]
| Ligand | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (M) |
| Biotin | ~1 x 10⁸ | ~1 x 10⁻⁶ | ~10⁻¹⁴ - 10⁻¹⁵ |
| This compound | Slower than biotin | Significantly faster than biotin | ~10⁻¹¹ - 10⁻¹³ |
Note: The exact Kd values can vary depending on experimental conditions such as temperature, pH, and the specific streptavidin variant used.[4]
The structural basis for this difference in affinity lies in the network of hydrogen bonds and van der Waals forces within streptavidin's deep binding pocket.[4][8] Biotin's thiophene ring sulfur atom participates in a crucial hydrogen bond with a threonine residue (Thr90) in the binding pocket.[8] The absence of this sulfur atom in this compound weakens the overall interaction, leading to a faster dissociation rate.[4][8] The flexible valeric acid side chain, common to both molecules, contributes significantly to the binding energy through various interactions, including CH-π and CH-O hydrogen bonds.[8][9]
Visualizing the Interaction Dynamics
The following diagram illustrates the key structural difference and its impact on the interaction with the streptavidin binding pocket.
Caption: Structural comparison of biotin and this compound binding to streptavidin.
Field-Proven Methodologies: Harnessing the this compound-Streptavidin System
The reversible nature of the this compound-streptavidin interaction lends itself to a variety of applications, most notably in affinity purification and pull-down assays.
Affinity Purification of Desthiobiotinylated Proteins
This protocol outlines a general workflow for the capture and gentle elution of a this compound-tagged protein of interest.
-
Immobilization of Streptavidin:
-
Use pre-packed streptavidin-agarose or streptavidin-magnetic beads.[5]
-
Equilibrate the beads with a suitable binding buffer (e.g., PBS, pH 7.4).
-
-
Binding of Desthiobiotinylated Protein:
-
Incubate the cell lysate or protein solution containing the desthiobiotinylated target with the equilibrated streptavidin beads.[5] The incubation time and temperature should be optimized for the specific interaction.
-
-
Washing:
-
Wash the beads extensively with the binding buffer, potentially including a mild non-ionic detergent (e.g., 0.05% Tween-20), to remove non-specifically bound proteins.[10]
-
-
Gentle Elution:
-
Elute the bound protein by incubating the beads with a buffer containing an excess of free biotin (e.g., 2-10 mM biotin in binding buffer).[5][7] The competitive displacement by biotin will release the desthiobiotinylated protein.[7]
-
Alternatively, for some applications, elution can be achieved by incubating in distilled water at elevated temperatures (e.g., 95°C for 10 minutes), though this is more common for oligonucleotides.[6]
-
-
Analysis:
-
Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.
-
Caption: Affinity purification workflow using the this compound-streptavidin system.
Characterization of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions and determining kinetic parameters.[3][4]
-
Immobilization:
-
Immobilize streptavidin on the surface of a sensor chip, for example, through amine coupling to a CM5 chip or by using a pre-functionalized streptavidin chip.[3]
-
-
Analyte Injection:
-
Inject a series of known concentrations of this compound (the analyte) over the sensor surface.[3]
-
-
Association Phase:
-
Monitor the binding of this compound to the immobilized streptavidin as an increase in the SPR signal (response units) over time.[3]
-
-
Dissociation Phase:
-
Replace the analyte solution with a buffer-only solution and monitor the dissociation of this compound from the streptavidin as a decrease in the SPR signal.[3]
-
-
Data Analysis:
Caption: A representative SPR sensorgram illustrating association and dissociation phases.
Concluding Remarks: Selecting the Appropriate Tool for the Task
The choice between the robust, near-irreversible biotin-streptavidin interaction and the tunable, reversible this compound-streptavidin system is dictated by the specific experimental requirements. For applications demanding an exceptionally stable linkage, such as in certain imaging modalities or when immobilizing a molecule for long-term study, the high affinity of biotin remains unparalleled.[3] However, for the vast and growing number of applications that necessitate the recovery of a target molecule in its native, functional state—a cornerstone of modern proteomics and drug discovery—the this compound-streptavidin interaction offers a clear and decisive advantage.[4] Its gentle elution conditions preserve the integrity of delicate protein complexes, enabling more accurate and meaningful downstream analysis. As research continues to trend towards more nuanced and functional studies, the strategic application of the this compound-streptavidin system will undoubtedly play an increasingly vital role.
References
- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 2. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Affinity Ligand [biosyn.com]
- 7. interchim.fr [interchim.fr]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Desthiobiotin: A Reversible Affinity System for Advanced Protein Capture and Elution
Foreword: Beyond the Biotin Bottleneck
For decades, the biotin-streptavidin interaction has been a cornerstone of biological research, offering an unparalleled combination of high affinity and specificity. This robust pairing has empowered countless discoveries in protein purification, immunoassays, and cellular imaging. However, the very strength of this bond, with a dissociation constant (Kd) in the femtomolar range, presents a significant limitation: the near-irreversibility of the interaction. Elution of biotinylated molecules from a streptavidin matrix often necessitates harsh, denaturing conditions that can compromise the structure, function, and downstream utility of the target protein and its interacting partners.
This technical guide delves into a powerful and elegant solution to this challenge: desthiobiotin. As a sulfur-less analog of biotin, this compound offers a "just right" affinity for streptavidin – strong enough for efficient capture, yet gentle enough for reversible binding. This unique characteristic opens the door to a new realm of possibilities for isolating and studying proteins in their native, functional states. Here, we will explore the core principles of the this compound-streptavidin system, provide detailed experimental protocols, and showcase its application in cutting-edge research and drug development.
The Principle of Reversible Affinity: A Tale of Two Molecules
The fundamental difference between biotin and this compound lies in their chemical structures and the resulting binding kinetics with streptavidin. Biotin's bicyclic ring structure, including a thiophene ring, fits perfectly into a deep binding pocket on the streptavidin tetramer, forming multiple hydrogen bonds and van der Waals interactions. This extensive network of interactions results in an extremely slow dissociation rate, making the bond practically irreversible under physiological conditions.[1][2]
This compound, lacking the sulfur atom in its thiophene ring, interacts with the same binding pocket on streptavidin but with a significantly reduced affinity.[3] This is reflected in a much higher dissociation constant (Kd), indicating a less stable complex.[4][5] This seemingly subtle molecular change is the key to its utility, enabling the gentle elution of this compound-tagged molecules through competitive displacement with free biotin.[6][7]
| Ligand | Streptavidin Binding Affinity (Kd) | Key Characteristics | Elution Conditions |
| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M[4] | Near-irreversible binding, extremely stable | Harsh, denaturing conditions (e.g., low pH, boiling in SDS) |
| This compound | ~10⁻⁹ - 10⁻¹¹ M[4][5] | Strong but reversible binding, gentle elution | Mild, physiological conditions (competitive elution with free biotin) |
Table 1: A Comparative Overview of Biotin and this compound
The practical implication of this difference is profound. While biotin-streptavidin affinity chromatography often yields highly pure protein, the harsh elution methods can denature the protein, disrupt protein-protein interactions, and render it unsuitable for functional assays or structural studies. In contrast, the this compound system allows for the recovery of intact, functional proteins and protein complexes, making it an ideal choice for applications such as:
-
Purification of labile proteins and multi-protein complexes.
-
Pull-down assays to identify protein-protein or protein-nucleic acid interactions. [8]
-
Cell surface protein labeling and isolation. [9]
-
Reversible immobilization of biomolecules for interaction studies.
Experimental Workflows: From Labeling to Elution
The successful implementation of the this compound system relies on a well-defined and optimized workflow. Here, we provide detailed, step-by-step methodologies for the two core processes: protein labeling with an amine-reactive this compound derivative and the subsequent affinity purification.
Protein Labeling with NHS-Desthiobiotin
N-hydroxysuccinimide (NHS) esters of this compound are commonly used to label proteins by forming stable amide bonds with primary amines (the N-terminus and the side chain of lysine residues).[3]
Diagram of the Labeling and Purification Workflow:
Caption: Workflow for labeling and purifying proteins using NHS-desthiobiotin.
Protocol 2.1: Labeling of a Protein with NHS-LC-Desthiobiotin
This protocol is a general guideline and may require optimization based on the specific protein and its concentration.
Materials:
-
Protein of interest (0.1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-LC-Desthiobiotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-LC-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup:
-
Calculate the required volume of the 10 mM NHS-LC-Desthiobiotin solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a good starting point.
-
Add the calculated volume of the this compound solution to the protein solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help to minimize protein degradation.
-
Quenching (Optional but Recommended): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Removal of Excess Label: Remove non-reacted this compound and reaction byproducts using a desalting column according to the manufacturer's instructions. The labeled protein is now ready for affinity purification.
Causality Behind Experimental Choices:
-
Amine-Free Buffer: The use of a buffer devoid of primary amines is critical to prevent the NHS-ester from reacting with the buffer components instead of the target protein.
-
pH 7.2-8.0: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.
-
Molar Excess: Optimizing the molar ratio of the labeling reagent to the protein is crucial. Too little reagent will result in inefficient labeling, while too much can lead to protein precipitation or modification of critical residues, potentially affecting protein function.
This compound-Streptavidin Affinity Chromatography
This protocol describes the capture of a this compound-labeled protein using streptavidin-agarose beads and its subsequent elution with free biotin.
Diagram of the Affinity Chromatography Process:
Caption: The three main stages of this compound affinity chromatography.
Protocol 2.2: Affinity Purification of a this compound-Labeled Protein
Materials:
-
This compound-labeled protein sample
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM Biotin, pH 7.4)
-
Empty chromatography column or magnetic stand
Procedure:
-
Resin Preparation:
-
Equilibrate the streptavidin resin by washing it three times with 5-10 bed volumes of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads between washes.[10]
-
-
Binding:
-
Add the this compound-labeled protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for efficient binding.
-
-
Washing:
-
Collect the unbound fraction (flow-through).
-
Wash the resin extensively with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 wash steps.
-
-
Elution:
-
Add 1-2 bed volumes of Elution Buffer to the resin.
-
Incubate for 10-15 minutes at room temperature with gentle mixing. Repeat this step 2-3 times, collecting the eluate each time.[7]
-
Alternatively, for column chromatography, slowly pass 3-5 bed volumes of Elution Buffer over the column and collect the fractions.
-
-
Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE and Western blotting to assess the purity and yield of the target protein.
Self-Validating System and Troubleshooting:
-
Controls: Always include a negative control (e.g., an unlabeled protein lysate) to assess non-specific binding to the streptavidin resin.
-
Low Yield:
-
Inefficient Labeling: Verify the labeling efficiency using a method like the HABA assay. Optimize the molar excess of the this compound reagent.
-
Inefficient Binding: Increase the incubation time or the amount of streptavidin resin. Ensure the binding buffer conditions are optimal.
-
Inefficient Elution: Increase the concentration of free biotin in the elution buffer (up to 100 mM) or increase the elution incubation time.
-
-
High Background (Non-specific Binding):
-
Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).
-
Include a pre-clearing step by incubating the cell lysate with unconjugated beads before adding the streptavidin beads.
-
Applications in Drug Development and Discovery
The gentle and reversible nature of the this compound-streptavidin system makes it a valuable tool in various stages of the drug development pipeline.
Target Identification and Validation
Pull-down assays using a desthiobiotinylated small molecule probe are a powerful method for identifying the cellular targets of a drug candidate.[11] By incubating the probe with a cell lysate, the target protein(s) can be captured on streptavidin beads and subsequently eluted for identification by mass spectrometry. The mild elution conditions are crucial for preserving the integrity of the target protein and any associated binding partners, providing a more comprehensive picture of the drug's mechanism of action.
Case Study: Identification of Metalloprotein Targets
A study by Chakravarty et al. demonstrated the use of this compound-based probes to capture metalloproteins in their native states.[11] By designing probes with a metal-binding group and a this compound tag, they were able to selectively pull down carbonic anhydrase from a complex cell lysate while preserving its metal cofactor, a feat that would be challenging with traditional biotin-based methods.
Interactome Profiling and Pathway Analysis
Understanding the protein-protein interaction network of a drug target is essential for predicting its biological effects and potential off-target liabilities. Co-immunoprecipitation (Co-IP) experiments using a this compound-labeled antibody or a this compound-tagged bait protein allow for the isolation of protein complexes under near-physiological conditions.[6] The gentle elution ensures that even transient or weak interactions are preserved, providing a more complete map of the target's interactome.
Diagram of a this compound-Based Pull-Down Assay:
Caption: A schematic of a pull-down assay using a desthiobiotinylated bait molecule.
Conclusion: A Versatile Tool for Modern Protein Science
This compound has emerged as a powerful alternative to biotin, overcoming the significant limitation of irreversible binding. Its "tunable" affinity for streptavidin provides a unique balance of efficient capture and gentle release, enabling the isolation of proteins and protein complexes in their native, functional state. For researchers, scientists, and drug development professionals, the this compound system offers a more nuanced and versatile approach to a wide range of applications, from fundamental protein interaction studies to the identification and validation of novel drug targets. As the demand for high-quality, functional protein samples continues to grow, the adoption of this compound-based technologies is poised to accelerate discovery and innovation in the life sciences.
References
- 1. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 7. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. epicypher.com [epicypher.com]
- 11. Pull-down of metalloproteins in their native states using this compound-based probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Desthiobiotin for Protein Labeling
Abstract
The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of modern life sciences, enabling a vast array of applications from immunoassays to affinity purification. However, the near-irreversible nature of this bond presents a significant challenge when the recovery of the labeled molecule in its native state is desired. This guide introduces desthiobiotin, a sulfur-less analog of biotin, as a powerful alternative that offers a unique combination of strong, specific binding to streptavidin with the critical advantage of gentle, reversible elution. We will delve into the core principles of this compound chemistry, provide detailed protocols for protein labeling and purification, and offer expert insights into the practical application of this technology for researchers, scientists, and drug development professionals.
The Biotin-Streptavidin Interaction: A Double-Edged Sword
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, characterized by an exceptionally low dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1][2] This extraordinary affinity arises from a combination of hydrogen bonds, van der Waals forces, and the snug fit of biotin within a deep binding pocket of the streptavidin tetramer.[1] While this robust interaction is ideal for applications requiring a permanent linkage, it becomes a significant drawback when the goal is to isolate and recover a biotinylated protein or its interacting partners.
Eluting a biotinylated molecule from a streptavidin matrix requires harsh, denaturing conditions such as low pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0), high concentrations of chaotropic agents (e.g., 6-8 M urea), or organic solvents.[3][4][5] These conditions can irreversibly denature the target protein, disrupt protein complexes, and render the purified material unsuitable for downstream functional assays.[6][7] This limitation has driven the need for an affinity system that retains the specificity of biotin-streptavidin binding but allows for the gentle release of the captured molecules.
This compound: A Reversible Alternative with High Affinity
This compound, a stable analog of biotin, provides an elegant solution to this challenge.[8][9] Structurally, this compound is a single-ring, sulfur-free version of biotin.[10][11][12] This seemingly minor modification has a profound impact on its interaction with streptavidin.
The Mechanism of Reversible Binding
The absence of the sulfur atom in the thiophene ring of this compound reduces its binding affinity for streptavidin compared to biotin.[1][13] While still a strong interaction with a dissociation constant in the nanomolar range (10⁻¹¹ M), it is several orders of magnitude weaker than the biotin-streptavidin bond.[2][10] This "sweet spot" of affinity is strong enough for efficient capture of this compound-labeled molecules but allows for gentle elution under non-denaturing conditions.[8][14] The release is typically achieved through competitive displacement with an excess of free biotin, which has a higher affinity for the binding sites on the streptavidin matrix.[15][16] This allows for the recovery of the target protein in its native, functional state.[1][14]
Caption: Comparison of Biotin vs. This compound Interaction with Streptavidin.
Quantitative Comparison of Binding Affinities
The key difference between biotin and this compound lies in their binding kinetics to streptavidin.[17] This can be quantitatively expressed by comparing their association rate constants (k-on), dissociation rate constants (k-off), and the resulting dissociation constants (Kd).
| Ligand | Association Rate (k-on) (M⁻¹s⁻¹) | Dissociation Rate (k-off) (s⁻¹) | Dissociation Constant (Kd) (M) | Reference |
| Biotin | ~ 3 x 10⁷ | ~ 4 x 10⁻⁶ | ~ 1 x 10⁻¹³ - 10⁻¹⁵ | [2][10][17] |
| This compound | ~ 1.2 x 10⁵ | ~ 2.1 x 10⁻³ | ~ 1.7 x 10⁻⁸ - 10⁻¹¹ | [2][10][17] |
As the table illustrates, while the association rate of this compound is slower than that of biotin, its dissociation rate is significantly faster. This faster "off-rate" is the fundamental reason for the reversible nature of the this compound-streptavidin interaction, enabling the gentle elution protocols that are its hallmark.[17]
Experimental Protocols: A Practical Guide
Protein Labeling with NHS-Desthiobiotin
A common method for labeling proteins with this compound involves the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound.[10] NHS esters react efficiently with primary amines (-NH₂) present on the side chains of lysine residues and the N-terminus of a protein to form stable amide bonds.[10]
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Desthiobiotin (dissolved in DMSO or DMF)
-
Desalting column or dialysis cassette
Step-by-Step Protocol:
-
Protein Preparation: Ensure your protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.[10]
-
NHS-Desthiobiotin Solution: Immediately before use, dissolve the NHS-Desthiobiotin in a small amount of anhydrous DMSO or DMF.[10]
-
Molar Ratio Calculation: Determine the optimal molar ratio of NHS-Desthiobiotin to protein. A starting point is often a 10- to 20-fold molar excess of the labeling reagent. This may need to be optimized for your specific protein.
-
Labeling Reaction: Add the calculated amount of NHS-Desthiobiotin solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Reagent: Remove unreacted NHS-Desthiobiotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to prevent the free labeling reagent from binding to the streptavidin matrix in the subsequent purification step.
Affinity Purification of this compound-Labeled Proteins
Once the protein is labeled, it can be purified using a streptavidin-functionalized resin, such as streptavidin-agarose beads.[14]
Materials:
-
This compound-labeled protein sample
-
Streptavidin agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free d-biotin)
Step-by-Step Protocol:
-
Resin Equilibration: Equilibrate the streptavidin agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Add the this compound-labeled protein sample to the equilibrated resin. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing to allow for efficient capture.
-
Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Add the Elution Buffer (containing free biotin) to the resin. Incubate for 30-60 minutes at room temperature with gentle mixing. The excess free biotin will compete with the this compound-labeled protein for the binding sites on the streptavidin, leading to the release of your target protein.[15][16]
-
Collection of Eluate: Pellet the resin and carefully collect the supernatant containing your purified, native protein.
-
Analysis: Analyze the eluted fractions by SDS-PAGE, Western blotting, or other relevant techniques to confirm the purity and identity of your protein.
Caption: Workflow for Affinity Purification using this compound.
Key Advantages and Applications in Research and Drug Development
The gentle elution conditions afforded by this compound offer significant advantages in a variety of applications:
-
Purification of Labile Proteins and Protein Complexes: this compound is ideal for the isolation of delicate proteins or multi-subunit protein complexes that would be denatured by the harsh elution methods required for traditional biotin-streptavidin affinity chromatography.[6][14]
-
Protein-Protein Interaction Studies: In pull-down assays, this compound allows for the isolation of protein interaction partners under physiological conditions, providing a more accurate representation of in vivo interactions.[18]
-
Mass Spectrometry: The gentle elution minimizes the co-purification of non-specific binders and endogenous biotinylated proteins, leading to cleaner samples for mass spectrometry analysis.[14][19]
-
Drug Discovery and Development: this compound can be used to immobilize proteins for screening assays or to purify target proteins for structural and functional studies, aiding in the drug development pipeline.[20][21]
Conclusion: A Versatile Tool for Modern Protein Science
This compound represents a significant advancement in affinity purification technology. By offering a balance between strong, specific binding and gentle, reversible elution, it overcomes a major limitation of the traditional biotin-streptavidin system. For researchers and drug development professionals working with sensitive proteins and protein complexes, this compound provides a reliable and efficient tool to isolate their molecules of interest while preserving their native structure and function. The adoption of this compound-based methods can lead to higher quality data, more successful experiments, and ultimately, a deeper understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. This compound Affinity Ligand [biosyn.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agrisera.com [agrisera.com]
- 6. Advances in gentle immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. dl-Desthiobiotin | C10H18N2O3 | CID 643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C10H18N2O3 | CID 445027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epicypher.com [epicypher.com]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. static1.squarespace.com [static1.squarespace.com]
Methodological & Application
Application Notes & Protocols: A Guide to Desthiobiotin Protein Labeling
Authored by: Senior Application Scientist
Abstract
The covalent modification of proteins with affinity tags is a cornerstone of modern biological research, enabling purification, detection, and immobilization. While the biotin-streptavidin interaction is renowned for its high affinity, its quasi-irreversible nature often necessitates harsh, denaturing conditions for elution, compromising the integrity of target proteins and their interactors. Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative. It binds to streptavidin with high specificity but a moderately lower affinity, permitting gentle and efficient elution under native conditions using competitive displacement with free biotin.[1][2][3] This guide provides a comprehensive overview of the principles and a detailed, field-tested protocol for the efficient labeling of proteins with NHS-Desthiobiotin, tailored for researchers, scientists, and drug development professionals.
Introduction: The Power of Reversible Affinity
The strength of the biotin-streptavidin interaction (Dissociation Constant, Kd ≈ 10-15 M) is both its greatest asset and a significant liability.[4] While ideal for applications requiring a near-permanent linkage, it is suboptimal for protocols where recovery of the native, functional protein is the goal.[5][6] this compound circumvents this limitation. Lacking the sulfur atom of biotin's thiophene ring, it exhibits a Kd for streptavidin of approximately 10-11 M.[4][7] This four-order-of-magnitude difference in affinity is the key to its utility; it is strong enough for efficient capture while allowing for rapid and mild elution by competitive displacement with excess biotin.[1][7]
Key Advantages of this compound:
-
Gentle Elution: Preserves protein structure, function, and native protein-protein interactions.[1][6]
-
High Recovery: Efficiently recovers the target protein from streptavidin affinity matrices.
-
Reduced Background: Minimizes the co-purification of endogenously biotinylated proteins from biological samples.[7]
-
Versatility: Applicable for protein purification, pull-down assays, and cell surface labeling.[8][9]
The Chemistry of Amine-Reactive Labeling
The most common and straightforward method for protein labeling involves targeting primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chains of lysine (Lys) residues.[10] N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive chemical groups that form stable, covalent amide bonds with these primary amines under mild conditions.[11][12]
The reaction proceeds via nucleophilic attack of the deprotonated primary amine on the ester carbonyl carbon of the NHS-Desthiobiotin reagent, leading to the formation of an amide bond and the release of the NHS leaving group.
Caption: NHS ester reaction with a protein's primary amine.
Protocol: Protein Labeling with NHS-Desthiobiotin
This protocol is a robust starting point for labeling proteins with primary amines. Optimization of the molar ratio of NHS-Desthiobiotin to protein may be necessary depending on the protein's characteristics and the desired degree of labeling.
Materials and Reagents
-
Protein of interest (5-20 mg/mL in an amine-free buffer)
-
NHS-Desthiobiotin (e.g., Vector Laboratories, Cat. No. CCT-1201)[7]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Alternatively, Phosphate-Buffered Saline (PBS), pH 7.2-7.4 can be used for longer incubations.[10][13] CRITICAL: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[12][14]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][3]
-
Desalting columns (e.g., spin columns) or dialysis cassettes for removal of excess label.
-
Microcentrifuge tubes
Step-by-Step Labeling Procedure
Step 1: Prepare Protein Sample
-
Prepare a solution of your protein at a concentration of 1-10 mg/mL in the chosen Reaction Buffer.[13]
-
If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
Step 2: Prepare NHS-Desthiobiotin Stock Solution
-
NHS esters are moisture-sensitive.[12] Immediately before use, dissolve the NHS-Desthiobiotin powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1][10]
-
Unused reagent dissolved in anhydrous solvent can be stored at -20°C with a desiccant.[1]
Step 3: Calculate Molar Ratio and Reagent Volume
-
The molar excess of the labeling reagent is a critical parameter. A 5- to 20-fold molar excess of NHS-Desthiobiotin over the protein is a common starting point for optimization.[12]
-
Calculation:
-
Moles of Protein = (Protein weight [g]) / (Protein MW [ g/mol ])
-
Moles of NHS-Desthiobiotin needed = Moles of Protein × Desired Molar Excess
-
Volume of NHS-Desthiobiotin stock = (Moles needed [mol] × MW of NHS-Desthiobiotin [ g/mol ]) / (Stock concentration [g/L])
-
Step 4: Labeling Reaction
-
Add the calculated volume of the NHS-Desthiobiotin stock solution to the protein solution.
-
Mix thoroughly by gentle pipetting or vortexing. To avoid protein precipitation, ensure the final concentration of the organic solvent (DMSO/DMF) is minimal, typically below 10%.[12]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10][12] Reactions performed at a lower pH (e.g., 7.4) may require longer incubation times.[10]
Step 5: Removal of Excess Label
-
It is crucial to remove unreacted NHS-Desthiobiotin to prevent it from interfering with downstream applications.
-
Use a desalting spin column or dialysis against an appropriate buffer (e.g., PBS) to separate the labeled protein from the small molecule reagent.
Workflow and Application: Affinity Purification
The primary application of this compound labeling is for the gentle capture and release of proteins. The following workflow outlines a typical affinity purification experiment.
Caption: Workflow for purifying a this compound-labeled protein.
Protocol: Affinity Purification
-
Binding: Incubate the purified, this compound-labeled protein with streptavidin-conjugated magnetic beads or agarose resin for 1 hour at room temperature.[15]
-
Washing: Pellet the beads/resin and wash 3-5 times with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove proteins that are not specifically bound.
-
Elution: Resuspend the beads/resin in a buffer containing an excess of free biotin (e.g., 50 mM Biotin in PBS). Incubate for 30-60 minutes to allow competitive displacement of the this compound-labeled protein.[6][15]
-
Collection: Pellet the beads/resin and collect the supernatant, which now contains your purified, native protein.
Quantitative Data & Troubleshooting
Binding Affinities and Elution Conditions
| Ligand | Kd for Streptavidin | Elution Conditions | Reference(s) |
| Biotin | ~10-15 M | Harsh, denaturing (e.g., 8M Guanidine-HCl, pH 1.5) | [4] |
| This compound | ~10-11 M | Mild, competitive (e.g., excess free biotin) | [1][4][7] |
Quantification of Labeling
Determining the degree of labeling (DOL), or the average number of this compound molecules per protein, is essential for reproducibility. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[16] HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated (or desthiobiotinylated) sample is added, it displaces the HABA, causing a decrease in absorbance that is proportional to the amount of label present.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) | Reference(s) |
| Low Labeling Efficiency | - Buffer contains primary amines (Tris, glycine).- Hydrolyzed NHS-Desthiobiotin reagent.- Suboptimal pH or reaction time. | - Use an amine-free buffer (PBS, Bicarbonate).- Prepare fresh NHS-Desthiobiotin solution in anhydrous solvent.- Ensure pH is 8.3-8.5. Increase incubation time or molar excess of reagent. | [12][13][14] |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein is not soluble under reaction conditions. | - Keep final organic solvent concentration below 10%.- Perform labeling at a lower protein concentration. | [12] |
| Low Recovery from Affinity Resin | - Incomplete elution. | - Increase concentration of free biotin in elution buffer.- Increase elution time or perform multiple elution steps. | [6] |
| High Background (Non-specific binding) | - Insufficient washing.- Hydrophobic interactions with resin. | - Increase the number of wash steps.- Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash and binding buffers. | [15] |
References
- 1. interchim.fr [interchim.fr]
- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound NHS [nanocs.net]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glenresearch.com [glenresearch.com]
- 11. This compound-NHS ester_TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 15. epicypher.com [epicypher.com]
- 16. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
The Ascendancy of Desthiobiotin in Immunohistochemistry: A Guide to High-Fidelity, Reversible Detection
Introduction: Beyond the 'Golden Cage' of Biotin-Streptavidin
For decades, the biotin-streptavidin interaction has been a cornerstone of immunohistochemistry (IHC), prized for its exceptionally high affinity (Kd = 10-15 M), which has been instrumental in signal amplification for detecting low-abundance antigens.[1][2] This near-irreversible bond, however, can be a "golden cage," presenting significant challenges. A primary issue is the presence of endogenous biotin in tissues, particularly in metabolically active organs like the liver, kidney, and brain, which can lead to high background staining and false-positive results.[3][4][5] While blocking steps can mitigate this, they add complexity and may not be completely effective, especially after heat-induced epitope retrieval (HIER) which can unmask endogenous biotin.[3][6]
Enter desthiobiotin, a sulfur-free analog of biotin that offers a compelling and elegant solution.[7][8] this compound binds to streptavidin with high specificity but with a significantly lower affinity (Kd = 10-11 M) than biotin.[2][9] This crucial difference allows for a strong and stable interaction for detection purposes, yet enables gentle and efficient elution of the entire detection complex under mild conditions by competitive displacement with free biotin.[8][10] This reversible binding characteristic not only circumvents the persistent issue of endogenous biotin but also unlocks advanced applications such as multiplex IHC.[11][12]
This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and protocols for leveraging this compound in IHC, empowering them to achieve cleaner, more reliable, and quantifiable results.
The this compound Advantage: A Paradigm Shift in IHC Detection
The unique properties of this compound translate into several tangible benefits in the IHC workflow:
-
Reduced Background and Enhanced Specificity: By not being a naturally occurring vitamin, this compound-based systems are inherently free from the interference of endogenous biotin, leading to a significantly improved signal-to-noise ratio.[4] This is particularly advantageous in tissues known for high endogenous biotin content.[5]
-
Gentle Elution for Advanced Applications: The ability to gently strip the primary antibody and its detection complex allows for sequential rounds of staining on the same tissue section.[8][10] This is a critical enabler for multiplex IHC, allowing for the visualization of multiple markers in the same spatial context, which is invaluable for understanding complex biological systems like the tumor microenvironment.[11][13][14]
-
Simplified Protocols: The elimination of the endogenous biotin blocking step streamlines the IHC workflow, saving time and reducing the potential for variability.[5]
-
Preservation of Tissue Integrity: The mild elution conditions, typically a buffered solution of free biotin, preserve the morphology and antigenicity of the tissue, which is crucial for subsequent staining rounds in multiplex protocols.[15][16]
Core Protocol: this compound-Streptavidin Chromogenic IHC
This protocol outlines a standard workflow for single-plex chromogenic IHC using a this compound-based detection system on formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Endogenous peroxidase blocking solution (e.g., 3% H2O2 in methanol)
-
Protein blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBST)
-
Primary antibody (specific to the target antigen)
-
This compound-conjugated secondary antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars or staining dishes
-
Microscope
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound-based IHC.
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Endogenous Peroxidase Blocking:
-
Protein Blocking:
-
Incubate sections with protein blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.[18]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Apply the primary antibody, diluted to its optimal concentration in antibody diluent, to the sections.
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBST: 3 changes, 5 minutes each.
-
Apply the this compound-conjugated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash slides with PBST: 3 changes, 5 minutes each.
-
Apply the Streptavidin-HRP conjugate.
-
Incubate in a humidified chamber for 30 minutes at room temperature.[20]
-
-
Chromogenic Development:
-
Wash slides with PBST: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's protocol.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.[20]
-
Rinse gently with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[17]
-
Clear in xylene and coverslip with a permanent mounting medium.
-
Quantitative Data Summary
| Step | Reagent | Concentration / Dilution | Incubation Time | Temperature |
| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 20-30 min | 95-100°C |
| Peroxidase Block | Hydrogen Peroxide | 3% in Methanol | 10-15 min | Room Temp |
| Protein Block | Normal Serum | 5% | 30-60 min | Room Temp |
| Primary Antibody | - | Vendor Recommended | 1 hr - Overnight | RT or 4°C |
| Secondary Antibody | This compound-conjugate | Vendor Recommended | 30-60 min | Room Temp |
| Detection Reagent | Streptavidin-HRP | Vendor Recommended | 30 min | Room Temp |
| Substrate | DAB | Kit Instructions | 1-10 min | Room Temp |
| Counterstain | Hematoxylin | - | 1-2 min | Room Temp |
Advanced Application: Protocol for Multiplex IHC using this compound Elution
The true power of this compound is realized in multiplex IHC, enabling the sequential detection of multiple antigens on a single slide.
Elution Protocol
After the complete staining and imaging of the first antigen, the antibody-detection complex can be eluted as follows:
-
Prepare Elution Buffer: A common elution buffer consists of a high concentration of free biotin (e.g., 10-50 mM) in a suitable buffer like PBS.[15]
-
Elution Step:
-
Immerse the slides in the biotin elution buffer.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the slides extensively with wash buffer (3-5 changes, 5 minutes each) to remove all traces of the elution buffer and the stripped detection complex.
-
-
Verification of Elution (Optional but Recommended):
-
Incubate the slide with only the Streptavidin-HRP and DAB substrate. The absence of signal confirms complete elution.
-
-
Proceed to Next Staining Round:
-
The slide is now ready for the next round of immunostaining, starting again from the protein blocking step.
-
This compound Detection and Elution Mechanism
Caption: Reversible binding and elution of the this compound system.
Conclusion and Future Perspectives
This compound represents a significant advancement in IHC methodology. By providing a robust yet reversible alternative to the traditional biotin-streptavidin system, it addresses the critical issue of endogenous biotin interference and paves the way for more sophisticated multiplexing applications.[8][11] This enables a deeper, spatially resolved understanding of cellular and tissue biology, which is paramount for basic research, clinical diagnostics, and the development of targeted therapies. As the demand for high-plex tissue analysis continues to grow, the adoption of this compound-based protocols will undoubtedly become more widespread, empowering researchers to extract maximal information from precious clinical and research samples.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. TechTip: Biotin and IHC Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. IHC实验中内源性物质的阻断方法-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. Retrieved endogenous biotin: a novel marker and a potential pitfall in diagnostic immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. fortislife.com [fortislife.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Overview of multiplex immunohistochemistry/immunofluorescence techniques in the era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epicypher.com [epicypher.com]
- 16. Antibody Elution Method for Multiple Immunohistochemistry on Primary Antibodies Raised in the Same Species and of the Same Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. lab.moffitt.org [lab.moffitt.org]
- 19. Protocols for IHC | Abcam [abcam.com]
- 20. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
The Reversible Affinity Advantage: A Guide to Desthiobiotin in Western Blotting
For researchers, scientists, and drug development professionals striving for precision and flexibility in their protein analysis, the Western blotting technique remains an indispensable tool. However, the traditional biotin-streptavidin detection system, while renowned for its high sensitivity, presents a significant limitation: its near-irreversible bond. This guide delves into the application of desthiobiotin, a clever analog of biotin, that offers a powerful and reversible alternative, enabling robust detection while preserving the potential for downstream applications. We will explore the fundamental principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices to empower you with the expertise to seamlessly integrate this compound into your Western blotting workflows.
The Science of Reversible Affinity: this compound vs. Biotin
The cornerstone of biotin-based detection systems is the extraordinarily strong non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1] This high affinity ensures a stable and sensitive detection signal. However, this same strength makes the interaction practically irreversible under physiological conditions, hindering applications that require the recovery of the target protein.
Enter this compound, a sulfur-lacking analog of biotin.[2] This structural modification results in a significantly weaker, yet still robust, binding affinity for streptavidin, with a Kd in the nanomolar to picomolar range (10⁻¹¹ to 10⁻⁹ M).[1][3] This "tunable" affinity is the key to its utility. The this compound-streptavidin complex is stable enough for sensitive detection in a Western blot but can be readily dissociated under mild conditions by competitive displacement with an excess of free biotin.[1][4]
This reversible binding offers several advantages:
-
Gentle Elution: Captured proteins can be eluted without harsh denaturing conditions, preserving their native conformation and function for subsequent analysis.
-
Reduced Background: The use of this compound can help minimize the co-purification of endogenously biotinylated proteins, which are not easily eluted by free biotin.
-
Reprobing Potential: The ability to strip streptavidin conjugates gently allows for the possibility of reprobing the same blot with different antibodies.
A Comparative Look at Binding Affinities
To better understand the practical implications of these two molecules, a quantitative comparison of their binding kinetics is essential. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.
| Ligand | Streptavidin Binding Affinity (Kd) | Key Characteristics | Elution Conditions |
| Biotin | ~10⁻¹⁵ M | Quasi-irreversible, highly stable interaction. | Harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer). |
| This compound | ~10⁻¹¹ M | Strong but reversible binding. | Mild, competitive elution with excess free biotin at room temperature or 37°C.[5] |
Visualizing the Western Blotting Workflow with this compound
The following diagram illustrates the key steps in a Western blotting experiment utilizing a this compound-based detection system.
Caption: Workflow of a this compound-based Western Blot.
Detailed Protocols for this compound Western Blotting
This section provides a comprehensive, step-by-step protocol for performing a Western blot using a desthiobiotinylated secondary antibody and a streptavidin-HRP conjugate for chemiluminescent detection.
Part 1: Sample Preparation and Gel Electrophoresis
The initial steps of sample preparation and SDS-PAGE are standard for most Western blotting procedures. The goal is to lyse the cells or tissues to release the proteins, quantify the protein concentration to ensure equal loading, and then separate the proteins by size.
Rationale: Proper sample preparation is critical for obtaining clear and reproducible results. The choice of lysis buffer depends on the subcellular location of the target protein. Protein quantification ensures that any observed differences in protein levels are not due to variations in the amount of sample loaded.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Part 2: Protein Transfer
The separated proteins are then transferred from the gel to a solid-phase membrane (nitrocellulose or PVDF).
Rationale: The membrane provides a stable support for the proteins and allows for easy access by antibodies and other detection reagents. PVDF membranes are generally more robust and have a higher binding capacity than nitrocellulose.
Protocol:
-
Membrane Activation (for PVDF):
-
Briefly immerse the PVDF membrane in methanol for 15-30 seconds.
-
Rinse with deionized water for 2-5 minutes.
-
Equilibrate the membrane in transfer buffer for at least 5 minutes.
-
-
Assembly of the Transfer Stack:
-
Assemble the transfer stack according to the manufacturer's instructions for your specific transfer apparatus (wet or semi-dry).
-
-
Electrotransfer:
-
Perform the transfer at the recommended voltage and time.
-
Part 3: Immunodetection with this compound
This is the core of the this compound-based detection method.
Rationale: The blocking step is crucial to prevent non-specific binding of the antibodies to the membrane, which can lead to high background.[6][7] The choice of blocking agent can impact the signal-to-noise ratio. Bovine serum albumin (BSA) is often preferred over non-fat dry milk when using streptavidin-based detection systems, as milk contains endogenous biotin which can cause background signal.[8]
Protocol:
-
Blocking:
-
After transfer, place the membrane in a clean container and wash briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST at the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Desthiobiotinylated Secondary Antibody Incubation:
-
Dilute the desthiobiotinylated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in 5% BSA in TBST (a typical starting dilution is 1:5,000 to 1:20,000).
-
Incubate the membrane with the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane extensively with TBST (at least three times for 10 minutes each) to remove unbound streptavidin-HRP. This step is critical for reducing background.
-
Part 4: Chemiluminescent Detection
The final step involves the enzymatic reaction that generates a light signal, which is then captured.
Rationale: Horseradish peroxidase (HRP) catalyzes the oxidation of luminol in the presence of a peroxide enhancer, resulting in the emission of light.[9] The intensity of the light is proportional to the amount of target protein.
Protocol:
-
Substrate Preparation:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
-
Signal Generation:
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Visualizing the Molecular Interactions
The following diagram illustrates the binding events occurring on the membrane during the immunodetection steps.
Caption: Molecular interactions in this compound-based detection.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Here are some common problems and their solutions when using a this compound-based Western blotting system.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking.- Blocking with non-fat dry milk.- Streptavidin-HRP concentration too high.- Inadequate washing. | - Increase blocking time to 2 hours or overnight at 4°C.- Use 5% BSA in TBST as the blocking buffer.[8]- Titrate the streptavidin-HRP concentration.- Increase the number and duration of wash steps. |
| No Signal or Weak Signal | - Inefficient transfer.- Primary or secondary antibody concentration too low.- Inactive streptavidin-HRP or ECL substrate. | - Verify protein transfer using Ponceau S staining.- Optimize antibody dilutions.- Use fresh reagents. |
| Non-specific Bands | - Primary antibody cross-reactivity.- Protein degradation. | - Use a more specific primary antibody.- Prepare fresh lysates with protease inhibitors. |
Conclusion
The this compound-streptavidin system offers a compelling alternative to the traditional biotin-streptavidin method for Western blotting, particularly when the preservation of protein integrity for downstream applications is a priority. By understanding the principles of reversible affinity and implementing a well-optimized protocol, researchers can achieve sensitive and specific detection of their target proteins while maintaining the flexibility to explore further scientific questions. This guide provides the foundational knowledge and practical steps to successfully employ this compound in your Western blotting experiments, ultimately leading to more robust and insightful data.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. epicypher.com [epicypher.com]
- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Desthiobiotin-Based Affinity Chromatography for Enzyme Purification: Application Notes and Protocols
Introduction: The Gentle Touch in Enzyme Purification
For researchers, scientists, and drug development professionals, the isolation of pure, active enzymes is a cornerstone of discovery and innovation. Affinity chromatography stands out as a powerful technique due to its high selectivity.[1] Within this realm, the biotin-streptavidin interaction is legendary for its strength, boasting one of the strongest known non-covalent bonds in nature.[2][3] However, this near-irreversible bond often necessitates harsh, denaturing conditions for elution, which can compromise the very enzymatic activity you seek to preserve.[4][5]
Enter desthiobiotin, a sulfur-free analog of biotin that offers a compelling solution.[2] It binds to streptavidin with high specificity but with a significantly lower affinity, allowing for gentle elution under mild, physiological conditions.[6][7] This "soft-release" mechanism is achieved through competitive displacement with an excess of free biotin, preserving the native structure and function of the purified enzyme.[4][5] This key difference makes this compound-based affinity chromatography the superior choice for applications where recovering active enzymes is paramount.[6][8]
This guide provides a comprehensive overview of the principles, detailed protocols, and practical insights for successfully employing this compound-based affinity chromatography for enzyme purification.
The Principle: A Tale of Two Affinities
The utility of this compound lies in its moderated binding affinity to streptavidin compared to biotin. This difference is quantified by their dissociation constants (Kd).
| Ligand | Dissociation Constant (Kd) with Streptavidin | Binding Characteristic | Elution Condition |
| Biotin | ~10-15 M | Near-irreversible | Harsh, denaturing (e.g., 8 M Guanidine-HCl, pH 1.5) |
| This compound | ~10-11 M | Reversible, strong | Gentle, competitive (e.g., excess free biotin) |
| Note: Exact Kd values can vary based on experimental conditions such as pH, temperature, and the specific streptavidin variant used.[2][7] |
This several-orders-of-magnitude difference in affinity is the foundation of the this compound system's advantage. The interaction is strong enough for efficient capture of this compound-tagged enzymes from complex lysates, yet reversible enough to permit their gentle release.
Visualizing the Workflow: From Capture to Elution
Core Protocol: Purifying this compound-Tagged Enzymes
This protocol provides a general framework for the purification of enzymes tagged with this compound using streptavidin-conjugated agarose resin. Optimization may be required depending on the specific enzyme and expression system.
Materials and Reagents
-
Resin: Streptavidin-Agarose Resin (e.g., Thermo Scientific™ Pierce™ Streptavidin Agarose)
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.2-7.5. The addition of 0.05% Tween-20 can help reduce non-specific binding.
-
Elution Buffer: Binding/Wash Buffer supplemented with 5-10 mM D-Biotin. A 200 mM stock of D-biotin in 100% DMSO is recommended for preparation.[9]
-
Cell Lysis Buffer: A buffer compatible with your expressed enzyme's stability (e.g., PBS with protease inhibitors).
-
Gravity Flow Chromatography Column or Magnetic Stand (if using magnetic beads).[10][11]
-
Collection Tubes
Step-by-Step Methodology
Part 1: Resin Preparation and Equilibration
The goal of this step is to prepare the streptavidin resin for binding by removing any storage solutions and ensuring it is in the correct buffer environment.
-
Resin Slurry Preparation: Gently swirl the bottle of streptavidin-agarose resin to create a uniform 50% slurry.
-
Transfer to Column: For a 1 mL column bed volume, pipette 2 mL of the 50% slurry into a gravity flow column.
-
Equilibration: Allow the storage buffer to drain from the column. Equilibrate the resin by washing with 5 column volumes (CV) of Binding/Wash Buffer. This ensures the resin's pH and ionic strength match the sample conditions.
Part 2: Sample Preparation and Loading
Proper sample preparation is critical to ensure efficient binding of the tagged enzyme to the resin.
-
Cell Lysis: Resuspend the cell pellet expressing your this compound-tagged enzyme in an appropriate lysis buffer. Lyse the cells using your preferred method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.
-
Sample Loading: Carefully apply the clarified supernatant to the equilibrated streptavidin column. For optimal binding, a slow flow rate is recommended. If the sample volume is large, it can be loaded in batches.[12]
Part 3: Washing
This step is crucial for removing non-specifically bound proteins, which is key to achieving high purity.
-
Initial Wash: After the entire sample has passed through the column, wash the resin with at least 10 CV of Binding/Wash Buffer.
-
Monitor Protein Concentration: Collect the flow-through in fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). Continue washing until the A280 reading returns to baseline, indicating that all unbound proteins have been removed.
Part 4: Elution
The gentle elution of the target enzyme is the primary advantage of the this compound system.
-
Buffer Application: Apply 3-5 CV of Elution Buffer (Binding/Wash Buffer containing 5-10 mM D-Biotin) to the column.
-
Incubation (Optional but Recommended): For more efficient elution, you can stop the flow after the elution buffer has fully entered the resin bed and incubate for 10-30 minutes at room temperature.[4]
-
Collect Eluate: Resume the flow and collect the eluate in fractions. The majority of the purified enzyme will typically elute within the first few column volumes.
-
Analysis: Analyze the collected fractions for the presence of your purified enzyme using methods such as SDS-PAGE and a protein concentration assay (e.g., BCA assay).[4]
Column Regeneration
Strep-Tactin® resins, a form of engineered streptavidin, can often be regenerated for multiple uses.[13][14]
-
Wash with HABA: After elution, wash the column with 2-hydroxyazobenzene-4'-carboxylic acid (HABA) solution. HABA will displace the bound this compound and turn the resin red, indicating the binding sites are occupied by HABA.[13][14]
-
Remove HABA: Wash the column with Binding/Wash Buffer until the red color disappears. The column is now ready for reuse.[13]
-
Storage: For long-term storage, equilibrate the resin in a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.[15]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Low Yield of Purified Enzyme | Incomplete cell lysis or protein degradation. | Optimize lysis procedure; always include protease inhibitors. |
| Low expression of the tagged protein. | Optimize protein expression conditions (e.g., induction time, temperature).[16] | |
| Inefficient binding to the resin. | Ensure the this compound tag is accessible. Consider a longer or more flexible linker between the tag and the enzyme. Reduce the flow rate during sample loading. | |
| Co-purification of Contaminants | Non-specific binding of proteins to the resin. | Increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration (e.g., up to 0.5% Tween-20) in the Binding/Wash Buffer. Increase the number of column washes. |
| Presence of endogenous biotinylated proteins. | These are generally not eluted by competitive biotin elution due to their much stronger binding. However, if they are a concern, consider a pre-clearing step with underivatized agarose beads. | |
| Enzyme Inactivity After Elution | Instability of the enzyme in the elution buffer. | Perform elution at 4°C. Add stabilizing agents (e.g., glycerol, specific cofactors) to the elution buffer. |
| Difficulty Eluting the Enzyme | Binding is stronger than anticipated. | Increase the concentration of biotin in the elution buffer (up to 50 mM). Increase the incubation time during the elution step. |
Applications in Drug Development and Research
The gentle nature of this compound-based affinity chromatography makes it an invaluable tool in various research and drug development applications:
-
Purification of labile enzymes and protein complexes: The preservation of biological activity is crucial for functional assays and structural studies.[4][5]
-
Pull-down assays to identify protein-protein interactions: The ability to elute entire protein complexes under native conditions is a significant advantage.[10]
-
Enrichment of RNA-binding proteins: Desthiobiotinylated RNA probes can be used to capture and then gently elute interacting proteins for subsequent analysis.[10][17]
-
Immobilization of enzymes for activity assays: Enzymes can be reversibly immobilized on streptavidin-coated surfaces for kinetic studies.
-
High-throughput screening: The methodology is adaptable to high-throughput formats for screening enzyme inhibitors or activators.[18][19]
Conclusion
This compound-based affinity chromatography offers a powerful and versatile platform for the purification of active enzymes and protein complexes. By capitalizing on the reversible, yet specific, interaction with streptavidin, this technique overcomes the primary limitation of traditional biotin-affinity methods. The ability to gently elute targets under physiological conditions ensures the integrity and functionality of the purified molecules, making it an indispensable tool for researchers and drug development professionals who demand both purity and activity.
References
- 1. med.unc.edu [med.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. epicypher.com [epicypher.com]
- 10. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. its.caltech.edu [its.caltech.edu]
- 13. fishersci.ie [fishersci.ie]
- 14. iba-lifesciences.com [iba-lifesciences.com]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. neuromics.com [neuromics.com]
- 17. Thermo Scientific Pierce RNA 3' End Desthiobiotinylation Kit 20 Reactions | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 18. longdom.org [longdom.org]
- 19. Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for eluting Desthiobiotin-tagged proteins from streptavidin beads
Application Note & Protocol
Topic: A Guide to Efficient Elution of Desthiobiotin-Tagged Proteins from Streptavidin Beads
Abstract: The reversible interaction between this compound and streptavidin is a cornerstone of modern protein purification and affinity-based assays. Unlike the nearly irreversible bond of biotin-streptavidin, the this compound analog allows for the gentle and specific elution of tagged proteins, preserving their structural integrity and biological activity. This guide provides a comprehensive overview of the principles governing this interaction and delivers a detailed, field-tested protocol for the efficient elution of this compound-tagged proteins from streptavidin-functionalized beads.
Introduction: The this compound Advantage
The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). While this high affinity is advantageous for capturing proteins, it necessitates harsh, denaturing conditions for elution, often compromising the protein's function. This compound, a sulfur-free analog of biotin, offers a more elegant solution. It binds to streptavidin with a significantly lower affinity (Kd ≈ 10⁻¹¹ M), creating a strong enough interaction for effective protein capture while permitting elution under mild, non-denaturing conditions. This makes the this compound-streptavidin system ideal for applications requiring the recovery of functional, native proteins for downstream analysis such as enzyme assays, structural studies, or protein-protein interaction analyses.
The Mechanism of Reversible Binding and Competitive Elution
The key to the this compound system lies in its binding kinetics. This compound binds to the same pocket on the streptavidin tetramer as biotin but with a faster off-rate. This allows for a competitive displacement strategy. By introducing an excess of free biotin, which has a much higher affinity for streptavidin, the this compound-tagged protein can be gently and efficiently displaced from the streptavidin beads.
The elution process is driven by the law of mass action and the significant difference in affinity between biotin and this compound for streptavidin. The high concentration of free biotin in the elution buffer outcompetes the immobilized this compound-tagged protein for the binding sites on the streptavidin, leading to the release of the protein of interest into the solution.
Comparative Analysis of Elution Strategies
While competitive elution with free biotin is the most common and recommended method, other strategies exist. The choice of elution method depends on the nature of the tagged protein and the requirements of the downstream application.
| Elution Method | Principle | Advantages | Disadvantages | Downstream Compatibility |
| Competitive Elution (Biotin) | Displacement with a high concentration of free biotin. | Gentle, non-denaturing; preserves protein structure and function. | Eluate contains high concentrations of biotin, which may interfere with some downstream assays. | Excellent for most applications. Biotin can be removed by dialysis or size-exclusion chromatography. |
| Low pH Elution | Disruption of the streptavidin-desthiobiotin interaction by lowering the pH. | Effective for some proteins. | Can lead to protein denaturation or precipitation. | Requires immediate neutralization; may not be suitable for pH-sensitive proteins. |
| Denaturing Elution (e.g., SDS, Formamide) | Unfolding of the streptavidin and/or tagged protein to release it. | High elution efficiency. | Irreversibly denatures the protein; not suitable for functional studies. | Limited to applications where protein function is not required (e.g., SDS-PAGE, Western blotting). |
Detailed Protocol: Competitive Elution with Biotin
This protocol outlines the steps for the gentle elution of a this compound-tagged protein from streptavidin-coated magnetic beads.
Required Materials
-
Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads™, Sera-Mag™)
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST), pH 7.4
-
Elution Buffer: 50 mM Biotin in PBS, pH 7.4
-
Protein Sample: Lysate or solution containing the this compound-tagged protein
-
Equipment: Magnetic rack, rotator/mixer, microcentrifuge tubes
Experimental Workflow
Figure 1: Workflow for the elution of this compound-tagged proteins.
Step-by-Step Procedure
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and carefully aspirate the supernatant.
-
Remove the tube from the rack and resuspend the beads in Wash Buffer. Repeat this wash step twice.
-
-
Binding of this compound-Tagged Protein:
-
After the final wash, resuspend the beads in your protein sample.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, resuspend the beads in Elution Buffer. The volume of Elution Buffer can be adjusted to achieve the desired final protein concentration.
-
Incubate for 10-30 minutes at room temperature with gentle mixing. For tightly bound proteins, incubation time can be extended up to 60 minutes.
-
Place the tube on the magnetic rack and carefully transfer the supernatant, which contains your eluted protein, to a new tube.
-
To maximize yield, a second elution step can be performed.
-
Downstream Processing
If the presence of biotin in the eluate interferes with downstream applications, it can be removed using standard methods such as:
-
Dialysis: Dialyze the eluate against a biotin-free buffer.
-
Size-Exclusion Chromatography (SEC): This will separate the protein from the smaller biotin molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Elution Yield | - Incomplete elution. - Protein precipitation. - Strong non-specific binding. | - Increase the incubation time or temperature during elution. - Perform a second elution. - Ensure the elution buffer is compatible with your protein's stability. - Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). |
| High Background/ Non-specific Binding | - Insufficient washing. - Hydrophobic or ionic interactions with the beads. | - Increase the number of wash steps. - Add non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the salt concentration in the wash buffer. |
| Co-elution of Contaminants | - Non-specific binding of other proteins to the beads or your target protein. | - Optimize wash conditions as described above. - Consider a pre-clearing step by incubating the lysate with unconjugated beads before adding the streptavidin beads. |
Conclusion
The this compound-streptavidin system provides a powerful and versatile tool for the purification of functional proteins. The ability to elute under gentle, non-denaturing conditions is a significant advantage over the traditional biotin-streptavidin system. By understanding the principles of competitive elution and optimizing the protocol for your specific protein of interest, high-purity, and high-yield preparations of active proteins can be routinely achieved.
Application Note: Desthiobiotin in Cell Surface Protein Labeling and Isolation
A Guide to Gentle and Efficient Recovery of Plasma Membrane Proteins for Functional Analysis
Introduction: Unveiling the Cell Surface Proteome
Cell surface proteins are critical mediators of communication between a cell and its environment, playing pivotal roles in signal transduction, cell adhesion, transport, and immunity.[1] Their accessibility on the plasma membrane makes them prime targets for therapeutic drugs and biomarkers for disease diagnostics.[1] A comprehensive understanding of the cell surface proteome is therefore essential for advancing biological and pharmaceutical research.
Affinity-based purification is a powerful strategy for isolating and studying this vital class of proteins.[1] The methodology typically involves covalently attaching a small molecule "tag" to proteins on the surface of intact cells. After cell lysis, these tagged proteins can be selectively captured using an affinity matrix. The interaction between biotin and streptavidin, one of the strongest non-covalent bonds known in nature, has historically been the cornerstone of this approach.[2] However, the very strength of this interaction is also its greatest weakness; eluting biotinylated proteins from a streptavidin matrix requires harsh, denaturing conditions that can disrupt protein structure, function, and critical protein-protein interactions.[2][3][4]
This application note details a superior methodology employing desthiobiotin , a sulfur-less analog of biotin, for the labeling and isolation of cell surface proteins.[5] this compound binds to streptavidin with high specificity but a lower affinity than biotin, permitting the gentle elution of captured proteins under mild, physiological conditions.[3][4][5][6][7] This "soft-release" mechanism preserves protein integrity and interacting complexes, making it an ideal system for downstream functional assays, enzymatic studies, and mass spectrometry.[3]
The this compound Advantage: Chemistry and Kinetics
The success of this workflow hinges on two key chemical principles: the efficient labeling of primary amines on proteins and the reversible, high-affinity capture of the this compound tag.
Amine-Reactive Labeling with NHS-Desthiobiotin
To label cell surface proteins, a common and effective strategy is to target primary amines (–NH₂) found on the N-terminus of polypeptides and the side chains of lysine residues.[8][9] N-hydroxysuccinimide (NHS) esters are highly efficient amine-reactive compounds that form stable, covalent amide bonds with these primary amines.[10][11][12]
The labeling reagent, NHS-Desthiobiotin , leverages this chemistry. The NHS ester group reacts with accessible primary amines on the extracellular domains of membrane proteins. The reaction is highly pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.[10][12] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester, while hydrolysis of the NHS ester itself is minimized.[10][12] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as buffers like Tris contain primary amines that would compete with the target proteins and quench the reaction.[6][10][12]
Figure 1: NHS-Desthiobiotin Reaction Chemistry.
Binding Kinetics: The Key to Gentle Elution
The structural difference between this compound (which has a ureido ring) and biotin (which has a fused thiophene ring) is the basis for their different affinities for streptavidin.[2] While both bind to the same pocket on the streptavidin tetramer, the biotin-streptavidin interaction is characterized by an exceptionally slow dissociation rate, resulting in a near-irreversible bond.[2][13] this compound, lacking the sulfur atom, binds less tightly and has a significantly faster dissociation rate.[2][13]
This crucial difference allows for the competitive displacement of desthiobiotinylated proteins from a streptavidin matrix using an excess of free biotin under physiological conditions.[3][4][5][7] This gentle elution method avoids the need for boiling, extreme pH, or harsh detergents, which are required to break the biotin-streptavidin bond and would denature the target proteins.[14][15]
| Ligand | Dissociation Constant (Kd) | Binding Characteristic | Elution Condition |
| Biotin | ~ 1 x 10-15 M | Essentially Irreversible | Harsh Denaturants (e.g., SDS, boiling)[14] |
| This compound | ~ 1 x 10-11 M | Strong but Reversible | Gentle (e.g., excess free biotin)[3][4][6][16] |
Table 1: Comparison of Biotin and this compound Binding to Streptavidin.
Experimental Workflow Overview
The overall process involves four main stages: (1) Labeling of cell surface proteins on intact cells with NHS-Desthiobiotin; (2) Cell lysis and preparation of a clarified protein lysate; (3) Affinity capture of this compound-tagged proteins using streptavidin-agarose beads; and (4) Gentle, competitive elution of the captured proteins using free biotin.
Figure 2: Workflow for Cell Surface Protein Isolation using this compound.
Detailed Protocols
Audience Note: These protocols are designed for researchers familiar with standard cell culture and protein biochemistry techniques. Ensure all steps involving cell handling are performed in a sterile biological safety cabinet.
Materials and Reagent Preparation
Reagents:
-
NHS-Desthiobiotin
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 8.0 (Amine-free)
-
Quenching Buffer: 100 mM Tris-HCl, pH 8.0 in PBS
-
Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl, 1% Nonidet P-40 (or other mild detergent), 1 mM EDTA, pH 7.4
-
Protease Inhibitor Cocktail (100X)
-
Streptavidin Agarose Resin (50% slurry)
-
Wash Buffer: Lysis Buffer without detergent
-
Elution Buffer: 50 mM D-Biotin in Wash Buffer
Reagent Preparation:
-
NHS-Desthiobiotin Stock (100X): Immediately before use, dissolve NHS-Desthiobiotin in anhydrous DMSO to a final concentration of 25-50 mM. Prepare this solution fresh as NHS-esters are moisture-sensitive and hydrolyze in aqueous solutions.[10]
-
Working Buffers: Prepare all buffers using high-purity water and filter-sterilize. Chill PBS and Quenching Buffer to 4°C before use.
-
Complete Lysis Buffer: Just before use, add Protease Inhibitor Cocktail to the Lysis Buffer to a 1X final concentration.
Protocol: Cell Surface Labeling
This protocol is optimized for adherent cells in a T75 flask. Volumes should be adjusted for different culture formats.
-
Cell Preparation: Grow cells to 80-90% confluency.
-
Washing: Aspirate the culture medium. Gently wash the cell monolayer twice with 10 mL of ice-cold PBS (pH 8.0) to remove contaminating proteins from the serum-containing medium. Perform washes quickly to prevent cell detachment.[17]
-
Labeling Reaction: Prepare the labeling solution by adding the 100X NHS-Desthiobiotin stock to ice-cold PBS (pH 8.0) to a final concentration of 250-500 µM. Add 5 mL of this solution to the T75 flask, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the flask at 4°C for 30 minutes with gentle, continuous rocking. The low temperature is critical to inhibit endocytosis and ensure only surface proteins are labeled.[17]
-
Quenching: Aspirate the labeling solution. Add 10 mL of ice-cold Quenching Buffer to the flask. The Tris in this buffer contains primary amines that will react with and neutralize any remaining NHS-Desthiobiotin.[17]
-
Final Wash: Incubate for 5 minutes at 4°C. Aspirate the Quenching Buffer and wash the cells once more with 10 mL of ice-cold PBS. The cells are now ready for lysis.
Protocol: Cell Lysis and Protein Isolation
-
Cell Lysis: Add 1 mL of ice-cold Complete Lysis Buffer to the flask. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[18]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Lysate Transfer: Carefully transfer the clarified supernatant to a new pre-chilled tube. This lysate contains the soluble proteins, including the this compound-labeled cell surface proteins.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA).
Protocol: Affinity Purification and Gentle Elution
-
Bead Preparation: Resuspend the Streptavidin Agarose Resin slurry. Transfer an appropriate amount of slurry (e.g., 50 µL of 50% slurry for 1-2 mg of total protein) to a new tube. Wash the beads three times with 1 mL of Lysis Buffer, pelleting the beads by centrifugation (1,000 x g for 1 min) between washes.
-
Affinity Capture: Add the clarified cell lysate to the washed streptavidin beads. Incubate for 1-2 hours (or overnight) at 4°C on a rotating mixer.
-
Washing: Pellet the beads by centrifugation and discard the supernatant (this is the unbound fraction). Wash the beads extensively to remove non-specifically bound proteins:
-
Wash 2x with 1 mL of Lysis Buffer.
-
Wash 2x with 1 mL of Wash Buffer.
-
Pellet the beads between each wash.
-
-
Gentle Elution: After the final wash, remove all supernatant. Add 1-2 bed volumes (e.g., 50-100 µL) of Elution Buffer (containing 50 mM D-Biotin) to the beads.
-
Elution Incubation: Incubate for 1-2 hours at room temperature with gentle mixing. The excess free biotin will compete with the desthiobiotinylated proteins for binding to streptavidin, releasing them into the solution.[3][4][16]
-
Collect Eluate: Centrifuge the beads and carefully collect the supernatant. This fraction contains the purified cell surface proteins. A second elution can be performed to maximize recovery.
-
Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Conclusion
The use of NHS-Desthiobiotin for cell surface protein labeling provides a robust and versatile tool for proteomic research. The system's primary advantage lies in the gentle, competitive elution of captured proteins, which preserves their native conformation and associated complexes.[3][5] This methodology overcomes the significant limitations of the traditional biotin-streptavidin system, enabling more sophisticated downstream analyses of protein function, interaction networks, and post-translational modifications. This approach is highly recommended for researchers and drug development professionals seeking to isolate and characterize cell surface proteins with high fidelity and yield.
References
- 1. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. goldbio.com [goldbio.com]
- 15. benchchem.com [benchchem.com]
- 16. epicypher.com [epicypher.com]
- 17. uab.edu [uab.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Leveraging Desthiobiotin for Robust Peptide Enrichment in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the nuanced world of proteomics, the specific enrichment of peptides of interest from a complex biological milieu is a critical determinant of success. This guide provides an in-depth exploration of desthiobiotin-based affinity purification, a powerful technique for the selective isolation of peptides for downstream mass spectrometry (MS) analysis. Herein, we move beyond a mere recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure reproducible and high-quality results.
The this compound Advantage: A Tale of Reversible Affinity
At the heart of this technique lies the elegant interplay between this compound and streptavidin. While structurally similar to biotin, this compound, a sulfur-free analog, exhibits a significantly lower binding affinity for streptavidin (dissociation constant, Kd ≈ 10⁻¹¹ M) compared to the remarkably strong interaction of biotin and streptavidin (Kd ≈ 10⁻¹⁵ M).[1][2] This seemingly subtle difference is, in fact, the cornerstone of this compound's utility.
The near-irreversible bond between biotin and streptavidin necessitates harsh, denaturing conditions for elution, which can lead to the co-elution of non-specific binders and the disruption of protein complexes.[3] In stark contrast, the this compound-streptavidin interaction is readily and competitively reversed under mild, physiological conditions by the addition of free biotin.[1][4] This gentle elution preserves the integrity of protein complexes and minimizes background, making it an ideal choice for applications such as the study of protein-protein interactions and the enrichment of post-translationally modified peptides.[3][5]
The Chemistry of Capture: Labeling Strategies for Diverse Applications
The versatility of this compound stems from the array of available chemically reactive derivatives that allow for its conjugation to various functional groups within proteins and peptides. The choice of derivative is dictated by the specific application and the target biomolecule.
| Reactive Group | Target Functional Group | Typical Application |
| NHS Ester | Primary amines (-NH₂) | Labeling of N-termini and lysine residues in proteins/peptides.[1] |
| Maleimide | Sulfhydryls (-SH) | Specific labeling of cysteine residues. |
| Hydrazide | Aldehydes/Ketones | Labeling of glycoproteins after periodate oxidation.[1] |
| Alkyne/Azide | Bioorthogonal handles | Click chemistry-based labeling of modified proteins/peptides.[1][6] |
Diagram: this compound Labeling and Enrichment Workflow
Caption: General workflow for this compound-based peptide enrichment.
In-Depth Protocol: Enrichment of Cross-Linked Peptides Using a Desthiobiotinylated Cross-Linker
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful tool for elucidating protein-protein interactions and mapping protein topology.[7][8] The use of an enrichable cross-linker containing a this compound tag significantly enhances the identification of low-abundance cross-linked peptides.[9]
Materials and Reagents
-
Cross-linker: Amine-reactive, MS-cleavable cross-linker with a this compound tag (e.g., aaDSBSO).
-
Lysis Buffer: PBS, pH 7.4, with protease inhibitors.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Denaturation/Reduction Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.5, with 10 mM DTT.
-
Alkylation Solution: 55 mM Iodoacetamide in 100 mM Tris-HCl, pH 8.5.
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM CaCl₂.
-
Trypsin: MS-grade.
-
Streptavidin Magnetic Beads.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 2 M Urea, 100 mM NaCl in PBS.
-
Wash Buffer 3: PBS.
-
Elution Buffer: 50 mM Biotin in PBS, pH 7.2.
-
Sample Cleanup: C18 desalting spin columns.
Experimental Procedure
A. Protein Cross-Linking
-
Protein Preparation: Prepare the protein sample of interest in PBS at a concentration of 1-2 mg/mL.
-
Cross-linker Addition: Add the desthiobiotinylated cross-linker to the protein solution at a molar excess (e.g., 25-50 fold). The optimal ratio should be empirically determined.
-
Incubation: Incubate the reaction at room temperature for 1 hour with gentle mixing.
-
Quenching: Quench the reaction by adding quenching buffer to a final concentration of 50 mM Tris and incubate for 15 minutes.
B. Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Add denaturation/reduction buffer to the cross-linked sample and incubate at 37°C for 30 minutes.
-
Alkylation: Alkylate the sample by adding iodoacetamide solution and incubating in the dark at room temperature for 20 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with digestion buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
C. Enrichment of Desthiobiotinylated Peptides
-
Bead Preparation: Wash the streptavidin magnetic beads three times with PBS.
-
Binding: Add the digested peptide solution to the washed beads and incubate for 1 hour at room temperature with end-over-end rotation.
-
Washing:
-
Wash the beads twice with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2.
-
Wash the beads three times with Wash Buffer 3.
-
-
Elution: Elute the bound peptides by incubating the beads with elution buffer for 30 minutes at room temperature with gentle agitation. Repeat the elution step and pool the eluates.
D. Sample Cleanup
-
Desalting: Desalt the eluted peptides using C18 spin columns according to the manufacturer's protocol.
-
Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute them in an appropriate buffer for LC-MS/MS analysis.
Diagram: Chemical Principle of Competitive Elution
Caption: Competitive elution of this compound-peptides with free biotin.
Troubleshooting and Expert Considerations
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Inefficient labeling | Optimize the molar ratio of the this compound probe to the protein/peptide. Ensure the buffer for labeling is free of primary amines if using NHS esters.[1] |
| Incomplete binding to beads | Increase incubation time for binding. Ensure adequate mixing. | |
| High Background/Non-specific Binding | Insufficient washing | Increase the number of wash steps or the stringency of the wash buffers (e.g., by adding low concentrations of detergents). |
| Endogenous biotinylated proteins | The gentle elution with biotin minimizes the co-elution of endogenously biotinylated proteins, which have a stronger interaction with streptavidin.[1] | |
| Streptavidin Contamination in MS | Incomplete elution | Ensure sufficient concentration of free biotin and adequate incubation time for elution. Consider a second elution step. Avoid harsh elution methods that would strip streptavidin from the beads.[10] |
Conclusion
The use of this compound for peptide enrichment offers a powerful and versatile approach for a wide range of mass spectrometry applications. Its key advantage lies in the gentle and specific elution of captured biomolecules, preserving their integrity and minimizing background contamination. By understanding the underlying chemical principles and carefully optimizing the experimental parameters, researchers can achieve robust and reproducible enrichment of peptides, paving the way for deeper insights into the complex world of the proteome.
References
- 1. interchim.fr [interchim.fr]
- 2. epicypher.com [epicypher.com]
- 3. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Protocol for elution of this compound-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Desthiobiotin Pull-Down Assays
Welcome to the technical support center for desthiobiotin pull-down assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues leading to low yield in their experiments. By understanding the principles behind each step, you can effectively diagnose and resolve problems, ensuring robust and reproducible results.
The Principle of this compound Pull-Down Assays
This compound, a sulfur-free analog of biotin, provides a powerful tool for affinity purification. Its interaction with streptavidin is strong and specific, yet reversible under mild conditions.[1][2] This key feature allows for the gentle elution of captured proteins and their binding partners, preserving their native structure and function.[3][4][5] The binding affinity of this compound to streptavidin (Kd ≈ 10-11 M) is significantly lower than that of biotin (Kd ≈ 10-15 M), enabling competitive elution with free biotin.[2][6]
Troubleshooting Guide: A Step-by-Step Approach
Low yield in a pull-down assay can arise from issues at various stages of the experimental workflow. This guide is structured to help you systematically identify and address the root cause of the problem.
Section 1: Issues with the Desthiobiotinylated Bait
The quality and concentration of your this compound-labeled bait are paramount for a successful pull-down.
Q1: How can I confirm that my bait protein/molecule is successfully labeled with this compound?
A1: Inefficient labeling is a primary suspect for low pull-down yield.
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Underlying Cause: The chemical reaction for labeling, often targeting primary amines (like lysine residues), can be inhibited by components in your protein buffer or suboptimal reaction conditions.[7] Buffers containing primary amines, such as Tris or glycine, will compete with your bait for the labeling reagent.[7]
-
Troubleshooting Protocol:
-
Buffer Exchange: Before labeling, ensure your bait protein is in an amine-free buffer (e.g., PBS) at a pH of 7-9.[7] Dialysis or desalting columns are effective for this.[7]
-
Optimize Molar Excess: A 15X molar excess of the desthiobiotinylation reagent to the protein is a good starting point, but this may need to be optimized (ranging from 5-25X) depending on your specific protein.[7]
-
Verification: Confirm labeling using a Western blot with a streptavidin-HRP conjugate or by mass spectrometry to detect the mass shift corresponding to the this compound tag.
-
Q2: Could the this compound tag be interfering with the interaction I'm studying?
A2: It's possible that the tag is sterically hindering the binding site of your bait protein.
-
Underlying Cause: If the this compound label attaches to a residue within or near the interaction domain, it can block the binding of your target "prey" protein.[7]
-
Troubleshooting Steps:
-
Reduce Molar Excess: Lowering the molar ratio of the desthiobiotinylation reagent during labeling can reduce the overall number of tags per bait molecule, potentially leaving key interaction sites unmodified.[7]
-
Alternative Labeling Chemistries: Consider using a desthiobiotinylation reagent that targets a different functional group if your protein's primary amines are critical for the interaction.[7]
-
Section 2: Problems with Cell Lysate and Target Protein
The preparation of your cell lysate is critical for preserving the integrity and availability of the target "prey" protein.
Q3: My target protein might be degrading during lysate preparation. How can I prevent this?
A3: Proteolysis and dephosphorylation can significantly impact your results.
-
Underlying Cause: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein or alter its phosphorylation state, potentially affecting its interaction with the bait.[8][9]
-
Recommended Solution:
Q4: What is the optimal protein concentration for the lysate?
A4: The concentration of your lysate can influence both specific and non-specific binding.
-
General Guideline: While the optimal concentration is system-dependent, a starting point is to use a lysate concentration that ensures your target protein is sufficiently abundant. For some applications, using up to 500 µg of whole-cell lysate is recommended.[11]
-
Troubleshooting:
-
If yield is low: Consider increasing the amount of lysate used in the binding reaction.[7]
-
If background is high: You may need to dilute the lysate or perform a pre-clearing step.
-
Section 3: Inefficient Binding to Streptavidin Resin
This stage involves the capture of your desthiobiotinylated bait and its interacting partners by the streptavidin-coated beads.
Q5: How can I ensure my desthiobiotinylated bait is efficiently binding to the streptavidin beads?
A5: Incomplete removal of free this compound or improper bead handling can compromise binding capacity.
-
Underlying Cause: Any unreacted desthiobiotinylation reagent remaining after the labeling reaction will compete with your labeled bait for binding sites on the streptavidin resin.[7]
-
Troubleshooting Protocol:
-
Desalting is Crucial: Always perform a desalting step after labeling to remove excess, unreacted this compound.[7]
-
Bead Equilibration: Before adding your labeled bait, wash and equilibrate the streptavidin beads with your binding buffer to remove any storage preservatives and prepare them for optimal binding.[4][7]
-
Sufficient Incubation: Incubate the desalted, labeled bait with the equilibrated beads for at least 10-30 minutes at room temperature with gentle mixing to ensure complete capture.[7]
-
Q6: I'm seeing very little of my target "prey" protein pulled down, even though the bait is binding to the beads. What could be the issue?
A6: The conditions of your binding and washing steps may be too stringent for the protein-protein interaction.
-
Underlying Cause: Weak or transient interactions can be easily disrupted by harsh buffer conditions, such as high salt concentrations or certain detergents.[7]
-
Optimization Strategies:
-
Binding Buffer Composition: Start with a physiological buffer like PBS.[7] The choice and concentration of detergents can be critical; some non-ionic detergents may be necessary to reduce non-specific binding, but high concentrations can disrupt specific interactions.[12][13]
-
Incubation Time and Temperature: For the interaction between your bait and prey, an incubation of 1-2 hours at room temperature or 4°C is a common starting point.[4][11] You may need to optimize this for your specific interaction.
-
Section 4: Suboptimal Washing and Elution
Proper washing removes non-specifically bound proteins, while effective elution recovers your specific interactors.
Q7: I have high background in my final eluate. How can I reduce non-specific binding?
A7: Non-specific binding is a common challenge in pull-down assays.
-
Troubleshooting Table: Reducing Non-Specific Binding
| Strategy | Rationale | Recommended Action |
| Pre-clearing Lysate | Removes proteins that non-specifically bind to the streptavidin beads. | Incubate your cell lysate with unconjugated streptavidin beads before adding your desthiobiotinylated bait.[7] |
| Optimize Wash Buffer | Increasing the stringency of the wash buffer can remove weakly bound, non-specific proteins. | Gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffer.[6][7] |
| Increase Number of Washes | More extensive washing can help to reduce background. | Increase the number of wash steps, ensuring the beads are fully resuspended during each wash.[7] |
Q8: My protein of interest is not eluting efficiently from the streptavidin beads. What can I do?
A8: Inefficient elution can be due to suboptimal elution buffer composition or incubation conditions.
-
Underlying Cause: The competitive displacement of this compound by free biotin is the basis of elution. The concentration of biotin and the elution conditions must be sufficient to drive this process.
-
Troubleshooting Protocol:
-
Biotin Concentration: Prepare your elution buffer with a sufficient concentration of free biotin. A concentration of 5 mM D-biotin is often effective.[6] Ensure the biotin is fully dissolved, which may require using a solvent like DMSO before diluting into your buffer.[6] Also, check the pH of your elution buffer after adding biotin, as it can lower the pH and interfere with elution.[14]
-
Incubation Temperature and Time: For full recovery, incubating the beads with the biotin elution buffer at 37°C for 10 minutes with gentle mixing can be critical.[7] For some applications, an overnight incubation at 4°C may be beneficial.[6]
-
Multiple Elutions: Perform two to three sequential elutions and pool them to maximize the recovery of your target complex.[7]
-
Visualizing the Workflow
A clear understanding of the experimental steps is crucial for troubleshooting.
Caption: A flowchart of the key steps in a this compound pull-down assay.
Frequently Asked Questions (FAQs)
-
Q: Can I reuse the streptavidin beads?
-
A: It is generally not recommended to reuse streptavidin beads after elution with biotin, as the strong biotin-streptavidin interaction is difficult to reverse, and the binding capacity of the beads will be significantly compromised.
-
-
Q: What are some common contaminants to be aware of in mass spectrometry-based proteomics?
-
A: Common contaminants include keratins (from skin and dust), polymers, and residual salts, which can interfere with chromatographic performance and mass spectrometric analysis.[15] Careful sample handling and the use of high-quality reagents are essential to minimize contamination.
-
-
Q: What is the difference between using streptavidin magnetic beads versus agarose resin?
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A: Magnetic beads often offer lower non-specific binding and easier handling, especially for small-scale experiments, as they can be separated using a magnetic stand.[3][16] Agarose resin is also widely used and can be suitable for larger-scale purifications.[11] The choice may depend on your specific application and downstream analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-down of metalloproteins in their native states using this compound-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improve lncRNA-protein pull-down experiments with Desthiobiotinylated RNA probes - News Blog - Jena Bioscience [jenabioscience.com]
- 6. epicypher.com [epicypher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. biocompare.com [biocompare.com]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 [mdpi.com]
- 12. carsonscience.com [carsonscience.com]
- 13. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Elution of Desthiobiotin-Tagged Proteins
Welcome to the technical support center for desthiobiotin-tagged protein purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific principles behind them, ensuring you can confidently optimize your elution conditions.
The Principle of this compound-Streptavidin Affinity
The use of this compound as an affinity tag is a powerful technique for protein purification, offering a significant advantage over the traditional biotin-streptavidin system. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in biology, making elution of biotinylated proteins difficult without harsh, denaturing conditions.[1][2] this compound, a sulfur-free analog of biotin, binds to streptavidin with high specificity but with a significantly lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M).[2][3] This key difference allows for the gentle and efficient elution of this compound-tagged proteins using competitive displacement with free biotin under physiological conditions, preserving the native structure and function of the purified protein.[1][3][4]
Troubleshooting Guide
This section addresses common issues encountered during the elution of this compound-tagged proteins. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Elution of the Target Protein
This is one of the most frequent challenges, where the target protein remains bound to the streptavidin resin despite the application of the elution buffer.
Potential Cause A: Suboptimal Elution Buffer Composition
The composition of your elution buffer is critical for disrupting the this compound-streptavidin interaction.
Solution:
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Increase Biotin Concentration: The elution process relies on an excess of free biotin to outcompete the bound this compound-tagged protein. If the biotin concentration is too low, this equilibrium shift will be inefficient.
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Recommendation: Start with a biotin concentration of at least 4 mM.[5][6] If you still observe poor elution, incrementally increase the concentration up to 10 mM or higher.[5] For some systems, like the Strep-tag®/Strep-Tactin® system, a lower concentration of 2.5 mM this compound is often sufficient for elution.[7][8][9][10]
-
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Optimize Elution Buffer pH: The pH can influence the binding kinetics and the solubility of biotin.
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Include Salt in the Elution Buffer: Salt helps to minimize non-specific ionic interactions between your protein and the resin.
-
Recommendation: Include 50-150 mM NaCl in your elution buffer to reduce background binding and improve the specificity of the elution.[5]
-
Potential Cause B: Incomplete Dissolution of Biotin
Biotin has limited solubility in aqueous solutions at neutral pH. If not fully dissolved, the effective concentration in your elution buffer will be lower than intended.
Solution:
-
Proper Dissolution Technique: To create a concentrated stock solution of biotin, it is often necessary to increase its solubility.
-
Recommendation: Prepare a concentrated stock of D-(+)-biotin in a small volume of DMSO before diluting it into your final elution buffer.[5] Alternatively, you can dissolve biotin in a buffer with an adjusted alkaline pH (e.g., by adding a small amount of NaOH) to deprotonate the carboxylic acid group, which increases its water solubility.[5][11] Always ensure the stock solution is fully dissolved before use.
-
Potential Cause C: Issues with the Affinity Resin
The performance of your streptavidin resin can degrade over time or with improper handling.
Solution:
-
Assess Resin Binding Capacity: Overuse or harsh regeneration procedures can lead to a decrease in the resin's ability to bind streptavidin and, consequently, your tagged protein.
-
Recommendation: If you suspect a loss of binding capacity, test the resin with a known biotinylated control protein. If the binding is low, it may be time to replace the resin.
-
-
Check for Clogged Resin: The presence of precipitated protein or other cellular debris can clog the column, leading to poor flow and inefficient elution.
-
Recommendation: Ensure your lysate is properly clarified by centrifugation and filtration before loading it onto the column. If the column is clogged, attempt to wash it with a mild detergent or a high-salt buffer. For Strep-Tactin® resins, a color change can indicate the activity status of the column.[7]
-
Problem 2: High Levels of Contaminating Proteins in the Eluate
Even with a specific affinity tag, non-specific binding of other proteins to the resin can occur.
Potential Cause A: Insufficient Washing
Inadequate washing of the resin before elution can leave behind non-specifically bound proteins.
Solution:
-
Optimize Wash Steps: Increase the volume and/or number of washes before elution.
-
Recommendation: Wash the resin with at least 10-20 column volumes of wash buffer (containing a physiological salt concentration, e.g., 150 mM NaCl) after loading your sample. You can also include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to further reduce non-specific interactions.
-
Potential Cause B: Protein-Protein Interactions
Your target protein may be interacting with other proteins in the lysate, leading to their co-purification.
Solution:
-
Increase Stringency of Wash Buffer: Modifying the wash buffer can help disrupt weaker protein-protein interactions.
-
Recommendation: Increase the salt concentration in your wash buffer (e.g., up to 500 mM NaCl) to disrupt ionic interactions. Be mindful that very high salt concentrations could potentially affect the stability of your target protein or its interaction with the resin.
-
Problem 3: Low Overall Protein Yield
Low yield can be a result of issues at various stages of the protein expression and purification workflow.
Potential Cause A: Poor Protein Expression or Solubility
If the protein is not expressed well or forms insoluble inclusion bodies, the amount of protein available for purification will be low.
Solution:
-
Optimize Expression Conditions: Adjusting expression parameters can significantly improve the yield of soluble protein.
-
Improve Cell Lysis: Incomplete cell lysis will result in a lower amount of protein being released for purification.
Frequently Asked Questions (FAQs)
Q1: What is the key advantage of using this compound over biotin for protein purification?
The primary advantage is the ability to elute the tagged protein under mild, non-denaturing conditions.[1][3] The lower binding affinity of this compound to streptavidin allows for competitive elution with free biotin, preserving the protein's native conformation and biological activity.[4][14] This is in contrast to the very strong biotin-streptavidin interaction, which typically requires harsh denaturants for elution.[1]
Q2: Can I reuse my streptavidin resin after eluting with biotin?
Yes, in many cases, the resin can be regenerated. However, the regeneration procedure depends on the specific type of resin. For some resins, washing with a high concentration of a denaturant like guanidinium chloride followed by extensive washing with buffer can remove the bound biotin. For Strep-Tactin® resins, a specific regeneration protocol using HABA (2-(4'-hydroxy-benzeneazo) benzoic acid) is often employed.[7][10] Always consult the manufacturer's instructions for the recommended regeneration protocol.
Q3: My protein seems to precipitate on the column during elution. What can I do?
Protein precipitation on the column can be due to the high concentration of the protein as it comes off the resin or instability in the elution buffer.
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Increase the elution volume: Eluting with a larger volume of buffer can help to keep the protein concentration lower and prevent aggregation.
-
Modify the elution buffer: Consider adding stabilizing agents to your elution buffer, such as glycerol (5-10%), a non-ionic detergent, or a small amount of a reducing agent like DTT if your protein is prone to oxidation.
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Elute at a lower temperature: Performing the elution at 4°C can sometimes improve the stability of the protein.
Q4: How do I prepare a 50 mM biotin solution for my elution buffer?
Due to biotin's poor solubility in water at neutral pH, direct dissolution can be difficult. Here is a reliable method:
-
Weigh out the required amount of D-(+)-biotin.
-
Dissolve the biotin in a small volume of 100% DMSO.
-
Alternatively, dissolve the biotin in your elution buffer and add a small amount of 1 M NaOH dropwise while stirring until the biotin is fully dissolved.
-
Adjust the pH of the final solution to your desired value (e.g., 8.0) with HCl.
-
Bring the solution to the final volume with your elution buffer.
Q5: What are the optimal binding conditions for my this compound-tagged protein to the streptavidin resin?
Optimal binding is typically achieved under physiological buffer conditions. A common binding/wash buffer is Phosphate-Buffered Saline (PBS) or a Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). It is important to avoid buffers containing primary amines, such as Tris, if you are performing NHS-ester-based labeling of your protein with this compound.[3]
Data Presentation
Table 1: Comparison of Biotin and this compound Binding to Streptavidin
| Feature | Biotin | This compound | Reference(s) |
| Dissociation Constant (Kd) | ~10-15 M | ~10-11 M | [2][3] |
| Binding Reversibility | Essentially irreversible | Reversible | [1][14] |
| Typical Elution Conditions | Harsh (e.g., low pH, denaturants) | Mild (competitive elution with free biotin) | [1][4] |
Table 2: Recommended Elution Buffer Components for this compound-Tagged Proteins
| Component | Recommended Concentration | Purpose | Reference(s) |
| D-(+)-Biotin | 4 - 10 mM | Competitive Elution | [5][6] |
| Buffer | 50 mM Tris-HCl or PBS | Maintain pH | [5] |
| pH | 7.5 - 8.5 | Optimize Elution and Biotin Solubility | [5][9] |
| Salt (NaCl) | 50 - 150 mM | Reduce Non-specific Binding | [5] |
Experimental Protocols
Protocol 1: Elution of this compound-Tagged Protein using Competitive Biotin Elution
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Preparation of Elution Buffer: Prepare an elution buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 5 mM D-(+)-biotin at pH 8.0. Ensure the biotin is fully dissolved.
-
Washing: After binding your this compound-tagged protein to the streptavidin resin, wash the resin with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Elution:
-
Add 1-2 column volumes of elution buffer to the resin.
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Incubate the resin with the elution buffer for 10-15 minutes at room temperature with gentle mixing.
-
Collect the eluate by centrifugation or by opening the column outlet.
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Repeat the elution step 2-3 times to maximize the recovery of your target protein.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or Western blotting to confirm the presence and purity of your protein.
Visualizations
Caption: Workflow for the purification of this compound-tagged proteins.
References
- 1. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.ie [fishersci.ie]
- 8. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 9. fisherbiotec.com.au [fisherbiotec.com.au]
- 10. neuromics.com [neuromics.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
How to reduce non-specific binding in Desthiobiotin affinity purification
Part 1: Comprehensive Google Searches
Search Queries:
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reduce non-specific binding desthiobiotin streptavidin affinity purification
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causes of non-specific binding in affinity chromatography
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This compound vs biotin affinity purification
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optimizing washing steps in this compound affinity purification
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blocking agents for streptavidin beads
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effect of detergents and salts on non-specific protein binding
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protocol for reducing background binding to streptavidin resin
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troubleshooting high background in pull-down assays using streptavidin
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This compound elution conditions
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best practices for affinity purification using this compound
Search Results Analysis:
The search results provide a wealth of information to construct a comprehensive technical support guide. Here's a breakdown of the key findings and how they will be used:
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Understanding this compound vs. Biotin: Several sources highlight the key difference: this compound's lower binding affinity to streptavidin (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M).[1][2][3][4][5] This weaker, yet specific, interaction is the foundation of its utility, allowing for gentle elution with free biotin.[1][2][3][6][7] This information is crucial for the introductory and mechanistic explanation sections. The harsh conditions required for biotin elution are a major drawback that this compound overcomes.[1][6][7]
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Causes of Non-Specific Binding: The searches identified several primary causes of high background:
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Hydrophobic and Electrostatic Interactions: Proteins binding directly to the bead matrix.[5][8][9][10]
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Endogenous Biotinylated Proteins: Naturally occurring biotinylated proteins in lysates binding to streptavidin.[5][11][12]
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Protein Aggregates: Insoluble protein clumps getting trapped.[5]
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Nucleic Acid Bridging: DNA/RNA sticking to proteins and beads.[5]
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Insufficient Blocking: Exposed surfaces on the beads leading to non-specific attachment.[8][12]
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Inadequate Washing: Failure to remove weakly bound contaminants.[8][12][13]
-
-
Strategies to Reduce Non-Specific Binding: A variety of methods were identified and can be categorized for the troubleshooting guide:
-
Blocking Agents:
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Proteins: BSA, casein, and skim milk are commonly used to coat the beads and block non-specific sites.[3][8] BSA at 1-5% is a standard recommendation.[8]
-
Detergents: Non-ionic detergents like Tween-20 (0.05-0.1%) or Triton X-100 are added to wash buffers to reduce hydrophobic interactions.[8][14][15][16]
-
-
Buffer Optimization:
-
Washing Procedures:
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Pre-clearing Lysate: Incubating the cell lysate with beads before adding the biotinylated bait can remove proteins that non-specifically bind to the beads.[17]
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Blocking Endogenous Biotin: A two-step process of incubating with excess streptavidin followed by free biotin can block endogenous biotinylated proteins.[11][19]
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Biotin Wash Step: After immobilizing the desthiobiotinylated bait, a wash with free biotin can block any remaining unoccupied streptavidin binding sites.[17]
-
-
Protocols and Experimental Details:
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Several sources provide step-by-step protocols for pull-down assays, including bead preparation, blocking, binding, washing, and elution.[3][20][21]
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Specific concentrations for reagents like this compound for elution (e.g., 2.5 mM) are mentioned.[22][23]
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Recipes for buffers (e.g., wash buffer with Tween-20) are available.[3][13]
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Data for Tables and Diagrams:
-
The dissociation constants (Kd) for biotin-streptavidin and this compound-streptavidin can be presented in a comparison table.[1][2][3][4]
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A table summarizing recommended concentrations of blocking agents, detergents, and salts can be created.
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The overall workflow of this compound affinity purification can be visualized with a Graphviz diagram, from bead preparation to elution.
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Authoritative Sources for Citations: The search results include technical notes from manufacturers (Thermo Fisher, Qiagen, Vector Labs), scientific publications (JoVE, PubMed), and reputable life science technology websites (BenchChem, ResearchGate). These will be used for in-text citations and the final reference list.
Based on this analysis, I have sufficient information to proceed with creating the technical support center content as outlined in the prompt. I can now move on to structuring the guide, writing the content, creating the tables and diagrams, and compiling the references.
Welcome to our dedicated resource for optimizing your this compound affinity purification workflows. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and enhance your experiments effectively.
The this compound Advantage: A Quick Primer
This compound, a sulfur-less analog of biotin, offers a significant advantage in affinity purification: reversible binding to streptavidin.[1] While the biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature, its near-irreversibility necessitates harsh, denaturing conditions for elution.[1][6][7] this compound's gentler binding affinity allows for the competitive and mild elution of your target protein, preserving its native structure and function.[2][3][6][24]
Binding Affinity Comparison
The key to understanding the utility of this compound lies in its dissociation constant (Kd) compared to biotin. A higher Kd value indicates a less tight interaction.
| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |
| Biotin | ~10-15 M | Harsh, denaturing (e.g., boiling in SDS-PAGE buffer) |
| This compound | ~10-11 M | Mild, competitive (e.g., excess free biotin) |
Data sourced from multiple references.[1][2][3][4]
Troubleshooting Guide: Reducing Non-Specific Binding
High background is a common challenge in affinity purification. Here, we address specific issues with detailed explanations and actionable protocols.
Issue 1: High background in my "no-bait" negative control.
Q: I'm seeing a significant number of protein bands in my negative control lane (beads + lysate, without my this compound-tagged protein). What's causing this, and how can I fix it?
A: This indicates that proteins from your lysate are binding non-specifically to the streptavidin beads themselves. This is often due to a combination of hydrophobic and electrostatic interactions.[5][8][9][10]
Root Causes & Solutions:
-
Insufficient Blocking of the Bead Surface: The bead matrix has sites prone to non-specific protein adherence.
-
Inadequate Washing: Weakly interacting proteins are not being sufficiently removed.
dot
Caption: Workflow for this compound Affinity Purification.
Issue 2: My purified sample is still contaminated with non-target proteins, even with a clean negative control.
Q: My negative control is clean, but my experimental sample shows multiple non-specific bands alongside my protein of interest. What are the likely culprits?
A: This scenario suggests that contaminants are being co-purified with your desthiobiotinylated bait protein. The interactions might be with the bait itself or due to other factors in the complex cellular environment.
Root Causes & Solutions:
-
Endogenous Biotinylated Proteins: Your cell lysate naturally contains proteins that are biotinylated (e.g., carboxylases) and will bind to streptavidin.[5][11][12]
-
Protein Aggregates: Insoluble protein aggregates can trap your bait and other proteins, leading to co-purification.[5]
-
Solution: Ensure your lysate is properly clarified by centrifugation at a high speed (e.g., >10,000 x g) and filtration (0.22 or 0.45 µm filter) before starting the purification.[15]
-
-
Nucleic Acid Bridging: Negatively charged DNA and RNA can act as a bridge between your bait protein and other non-target proteins.[5]
-
Solution: Treat your lysate with DNase and RNase to digest nucleic acids before the pull-down.
-
Optimized Buffer Components
| Component | Recommended Concentration | Purpose |
| Blocking Agents | ||
| BSA | 1-5% (w/v) | Blocks non-specific sites on beads.[8] |
| Casein | 0.5-1% (w/v) | Alternative protein-based blocking agent.[3] |
| Detergents (in Wash Buffer) | ||
| Tween-20 | 0.05-0.1% (v/v) | Reduces non-specific hydrophobic interactions.[8] |
| Triton X-100 | 0.1% (v/v) | Alternative non-ionic detergent. |
| Salts (in Wash Buffer) | ||
| NaCl | 150-500 mM | Disrupts non-specific ionic interactions.[17][18] |
FAQs: Quick Answers to Common Questions
Q1: Can I reuse my streptavidin beads after this compound elution? A: Yes. After eluting with free biotin, the beads will be saturated with biotin. To reuse them, you would need to regenerate the beads to remove the bound biotin, which often involves harsh conditions that may damage the streptavidin. For some systems, like Strep-Tactin®, regeneration is possible using agents like HABA (2-[4'-hydroxy-benzeneazo] benzoic acid).[25] However, for standard streptavidin beads, it is generally recommended to use fresh beads for each experiment to ensure reproducibility.
Q2: How do I prepare my cell lysate for the best results? A: Always include protease inhibitors in your lysis buffer to prevent degradation of your target protein.[14] Ensure thorough clarification of the lysate by centrifugation and filtration to remove cell debris and aggregates.[15] For cytoplasmic extracts, ensure efficient cell lysis while keeping nuclei intact to reduce contamination from nuclear proteins and DNA.
Q3: What concentration of free biotin should I use for elution? A: A concentration of 2.5 mM to 5 mM free biotin in a buffer compatible with your protein is typically sufficient for efficient elution.[3][22][23] The elution can be performed at room temperature or 4°C.
Q4: Why am I getting low yield of my purified protein? A: Several factors could contribute to low yield:
-
Inefficient Lysis: Your protein of interest may not be efficiently extracted from the cells.
-
Protein Degradation: Ensure adequate protease inhibitors are used.[14]
-
Insufficient Binding Time: Allow sufficient incubation time for your desthiobiotinylated protein to bind to the beads (e.g., 1-2 hours at 4°C).
-
Overly Harsh Washes: While stringent washes reduce background, they might also elute some of your specifically bound protein. Optimize the salt and detergent concentrations.
Detailed Protocols
Protocol 1: Pre-Blocking Streptavidin Beads and Affinity Purification
This protocol is designed to minimize non-specific binding to the streptavidin beads.
-
Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer the desired volume of bead slurry to a new microcentrifuge tube. c. Place the tube on a magnetic rack and discard the supernatant.
-
Washing: a. Add 1 mL of Wash Buffer (e.g., PBS with 0.05% Tween-20) to the beads. b. Vortex briefly and then wash on a rotator for 5 minutes at room temperature. c. Pellet the beads with the magnetic rack and discard the supernatant. Repeat this wash step twice.
-
Blocking: a. Resuspend the washed beads in 1 mL of Blocking Buffer (e.g., Wash Buffer containing 3% BSA). b. Incubate for 1 hour at room temperature with gentle rotation. c. Pellet the beads and discard the supernatant. Wash the beads three times with Wash Buffer to remove excess BSA.
-
Binding: a. Add your clarified cell lysate containing the desthiobiotinylated bait to the pre-blocked beads. b. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Stringent Washing: a. Pellet the beads and save the supernatant (flow-through) for analysis. b. Wash the beads three to five times with 1 mL of Stringent Wash Buffer (e.g., PBS, 0.1% Tween-20, 300 mM NaCl). Each wash should be for 5-10 minutes at 4°C.
-
Elution: a. After the final wash, resuspend the beads in Elution Buffer (e.g., PBS with 5 mM D-biotin). b. Incubate for 30-60 minutes at room temperature with gentle rotation. c. Pellet the beads and carefully collect the supernatant containing your purified protein.
dot
Caption: Logical flow of reducing non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. epicypher.com [epicypher.com]
- 4. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 7. This compound Affinity Ligand [biosyn.com]
- 8. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of salts on protein-surface interactions: applications for column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stratech.co.uk [stratech.co.uk]
- 20. benchchem.com [benchchem.com]
- 21. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neuromics.com [neuromics.com]
- 23. fisherbiotec.com.au [fisherbiotec.com.au]
- 24. vectorlabs.com [vectorlabs.com]
- 25. fishersci.ie [fishersci.ie]
Technical Support Center: Preventing Protein Aggregation During Desthiobiotin Purification
Welcome to our dedicated technical support guide for troubleshooting and preventing protein aggregation during desthiobiotin-streptavidin affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful purification system. Here, we move beyond simple protocols to explain the underlying causes of protein instability and provide field-proven strategies to ensure you recover a high yield of soluble, active protein.
Troubleshooting Guide: Immediate Solutions for Aggregation Issues
This section is for users currently experiencing aggregation problems during their this compound purification workflow.
Q1: My protein precipitated immediately after elution with biotin. What happened and how can I fix it?
This is a common issue often caused by a combination of factors including "concentration shock," where the protein concentration rapidly increases in the elution fraction, and an unfavorable buffer environment that fails to maintain solubility.
Underlying Causes:
-
High Protein Concentration: As the protein is released from the resin in a small volume, its concentration can skyrocket, exceeding its solubility limit and promoting intermolecular interactions that lead to aggregation.[1][2]
-
Buffer Incompatibility: The composition of the elution buffer (which is typically the wash buffer plus biotin) may not be optimal for your specific protein's stability at high concentrations. Key factors are pH and ionic strength.[3][4]
-
Loss of a Stabilizing Factor: During the wash steps, a stabilizing molecule from the initial lysate might be removed, leaving the protein vulnerable to aggregation upon elution.
Immediate Solutions & Protocol:
-
Dilute During Elution: Instead of eluting into an empty tube, pre-fill collection tubes with a small volume of an optimized "receiving buffer." This immediately dilutes the protein and introduces stabilizing components.
-
Optimize the Elution Buffer: The simplest solution is often to modify the buffer into which you elute. Based on your protein's characteristics, consider the additives in the table below.
-
Perform Rapid Buffer Exchange: Immediately after elution, perform a buffer exchange into a pre-optimized storage buffer using dialysis or a desalting column to remove the biotin and place the protein in a more stable environment.
Experimental Protocol: Trial Elution with Stabilizers
-
Equilibrate your protein-bound streptavidin resin as usual.
-
Prepare 3-4 different collection tubes, each containing 100 µL of your wash buffer supplemented with a different potential stabilizer (e.g., Tube 1: 5% Glycerol; Tube 2: 250 mM Arginine; Tube 3: 150 mM NaCl).
-
Elute your protein from the column, collecting fractions directly into these tubes.
-
Gently mix the tubes immediately after collection.
-
Visually inspect for precipitation and measure protein concentration. Analyze the fractions via SDS-PAGE and, if possible, an activity assay to determine the best condition.
Q2: I'm observing high backpressure and a reduced flow rate. Is my protein aggregating on the column?
Yes, this is a strong indicator of on-column aggregation or precipitation. It can also be caused by a poorly clarified lysate or microbial growth if the column has been stored improperly.
Underlying Causes:
-
Suboptimal Buffer Conditions: The wash buffer's pH might be too close to your protein's isoelectric point (pI), minimizing its net charge and reducing repulsion between molecules.[5][6]
-
Hydrophobic Interactions: The solid support of the chromatography resin itself can sometimes provide a surface that promotes the unfolding and aggregation of sensitive proteins.[2]
-
Inadequate Lysate Clarification: Particulate matter or viscous nucleic acids in your sample can clog the column frit and the resin bed.[7]
Solutions:
-
Ensure Complete Lysate Clarification: Centrifuge your lysate at a high speed (e.g., >15,000 x g for 30 min) and then filter it through a 0.22 or 0.45 µm filter before loading it onto the column.[7]
-
Modify Wash/Binding Buffers:
-
Adjust pH: Ensure the buffer pH is at least 1 unit above or below your protein's pI.[1][6]
-
Increase Ionic Strength: Add 150-500 mM NaCl to the buffers. This can help disrupt electrostatic interactions that may lead to aggregation.[8]
-
Include Additives: Incorporate stabilizers like L-arginine or low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) in your wash and binding buffers to prevent aggregation.[7]
-
-
Reduce Protein Load: Overloading the column can lead to high local protein concentrations on the resin, promoting aggregation. Try reducing the amount of lysate applied.
FAQs: Understanding and Proactively Preventing Aggregation
This section addresses fundamental principles to help you design a robust purification strategy from the start.
Q1: What are the primary mechanisms of protein aggregation?
Protein aggregation occurs when proteins lose their native three-dimensional structure, exposing previously buried hydrophobic regions. These "sticky" patches then interact with hydrophobic regions on other protein molecules, leading to the formation of non-functional, often insoluble, aggregates.[2]
Key Drivers of Aggregation:
-
Intrinsic Factors: Properties of the protein itself, such as a high number of surface-exposed hydrophobic patches or unpaired cysteine residues that can form incorrect disulfide bonds.[2][9]
-
Extrinsic (Environmental) Factors:
-
High Protein Concentration: Increases the likelihood of intermolecular collisions.[1]
-
pH near the Isoelectric Point (pI): The protein has a net neutral charge, minimizing electrostatic repulsion and facilitating aggregation.[5]
-
Temperature: High temperatures can cause unfolding, while freeze-thaw cycles can also induce aggregation.[1]
-
Ionic Strength: Both very low and very high salt concentrations can be destabilizing, depending on the protein.[3][8]
-
Shear Stress: Physical forces from vigorous mixing or pumping can denature proteins.[2]
-
Diagram: The Path to Protein Aggregation
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. The important role of buffer pH and ionic strength in protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. trialtusbioscience.com [trialtusbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 8. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Desthiobiotin Labeling for Sensitive Proteins
Welcome to the technical support center for desthiobiotin labeling. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the power of this compound for protein labeling, particularly when working with sensitive proteins prone to aggregation or loss of function. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: Why this compound?
This compound is a stable analog of biotin that offers a significant advantage: reversible binding to streptavidin and its analogs. While the biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, its near-irreversibility necessitates harsh, denaturing conditions for elution.[1][2][3] This can be detrimental to sensitive proteins or protein complexes. This compound binds to streptavidin with high specificity but a lower affinity (Kd ≈ 10-11 M) compared to biotin (Kd ≈ 10-15 M).[4][5][6] This crucial difference allows for gentle elution of your desthiobiotinylated protein using a simple, competitive displacement with free biotin under physiological conditions.[2][4][6][7] This makes it the ideal choice for applications like affinity purification of protein complexes, pull-down assays, and capturing targets where maintaining protein integrity and function is paramount.[4][8]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound labeling reactions.
Section 1: Reaction Chemistry & Setup
Q1: What is the optimal pH for labeling proteins with this compound-NHS ester and why is it so critical?
The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with primary amines (the N-terminus and lysine side chains) on a protein is between pH 7.0 and 9.0 , with a common recommendation of pH 8.3-8.5.[4][9] This pH range represents a critical balance between two competing reactions:
-
Amine Reactivity: The target primary amines must be in a deprotonated, nucleophilic state (-NH2) to react with the NHS ester. The pKa of lysine’s epsilon-amino group is around 10.5. At physiological pH (~7.4), a fraction of these amines are deprotonated and available. As the pH increases towards 8.5, the proportion of reactive amines increases, accelerating the labeling reaction.[10]
-
NHS Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the labeling reagent inactive. The rate of this hydrolysis increases dramatically with pH.[9][11]
Therefore, working within the pH 7.0-9.0 range maximizes the rate of the desired labeling reaction while minimizing the rate of wasteful hydrolysis.
Q2: Which buffers should I use for my labeling reaction? What should I absolutely avoid?
The cardinal rule is to use an amine-free buffer , as primary amines in the buffer will compete with your protein for reaction with the NHS ester, drastically reducing labeling efficiency.[4][12][13]
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS), pH 7.2-8.0[13] | Tris (Tris(hydroxymethyl)aminomethane)[4][12] |
| HEPES, pH 7.2-8.0 | Glycine[12] |
| Borate, pH 8.0-9.0[11] | Ammonium-containing buffers |
| Sodium Bicarbonate, pH 8.3-8.5[9][11] | Any buffer with primary amine components |
If your protein is currently in a buffer containing amines (e.g., Tris from a previous purification step), it is essential to perform a buffer exchange via dialysis or a desalting column before proceeding with labeling.[4][13]
Q3: My this compound-NHS ester reagent has poor water solubility. How should I prepare it?
Many non-sulfonated NHS esters have limited aqueous solubility.[11] The standard procedure is to first dissolve the reagent in an anhydrous (water-free) organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous protein solution.[4][9][11]
Key Best Practices:
-
Always use high-quality, anhydrous grade solvent. Any moisture can prematurely hydrolyze the NHS ester.[4][11]
-
Prepare the stock solution immediately before use. NHS esters are unstable in solution, even in anhydrous solvents when stored for long periods.[4][11]
-
Keep the final concentration of the organic solvent in the reaction mixture below 10% to minimize the risk of protein denaturation.[11]
Diagram: this compound-NHS Labeling Chemistry
Caption: Reaction of this compound-NHS ester with a protein's primary amine.
Section 2: Optimizing for Sensitive Proteins
Q4: My protein precipitates during or after the labeling reaction. What can I do?
Protein precipitation is a common issue, especially with sensitive proteins. It often occurs because the labeling process alters the protein's surface charge and hydrophobicity.[12][14] Over-labeling is a frequent culprit.[12]
Troubleshooting Strategies:
-
Reduce Molar Excess: The most common cause is using too high a molar ratio of the labeling reagent. Perform a titration experiment starting from a 5X molar excess and going up to 25X to find the optimal ratio that provides sufficient labeling without causing aggregation.[13][15]
-
Lower Protein Concentration: Labeling at a lower protein concentration (e.g., 0.5-2 mg/mL) can reduce the likelihood of aggregation.[13][16] If a higher final concentration is needed, you can concentrate the protein after the labeling and purification steps.
-
Incorporate Stabilizing Additives: Certain additives can help maintain protein solubility. These should be screened for compatibility with your specific protein.
| Additive | Recommended Starting Concentration | Mechanism of Action |
| L-Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Sucrose / Trehalose | 0.25 - 0.5 M | Promotes the native protein structure (osmolyte). |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% | Prevents hydrophobic interactions (use with caution). |
-
Optimize Buffer Conditions: Ensure your buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain surface charge and electrostatic repulsion.[16] Adjusting ionic strength (e.g., adding 150 mM NaCl) can also help screen problematic electrostatic interactions.[16]
Q5: My labeling efficiency is low, but increasing the molar excess causes my protein to precipitate. How do I solve this?
This is a classic optimization problem. The goal is to enhance the reaction kinetics in favor of labeling without pushing the protein past its solubility limit.
Solutions:
-
Increase Reaction Time: Instead of increasing the reagent concentration, try extending the incubation time. A standard reaction is 30-60 minutes at room temperature.[17] For sensitive proteins, you can try reacting for 2 hours at room temperature or even overnight at 4°C to slow down both the labeling and potential degradation/aggregation processes.
-
Slightly Increase pH: If your protein is stable at a slightly more alkaline pH, increasing the pH from 7.5 to 8.0 or 8.3 can increase the reaction rate without needing to add more reagent. Monitor closely for precipitation.[9]
-
Use a Long-Chain, Water-Soluble Reagent: Consider using a this compound variant with a PEG spacer (e.g., this compound-PEG3-NHS ester).[6] The PEG linker can increase the water solubility of the labeling reagent and the final conjugate, potentially reducing aggregation.[4][18] It also extends the distance between the protein and the this compound tag, which can improve accessibility for streptavidin binding.
Q6: The biological activity of my protein is lost after labeling. What happened?
Loss of activity often implies that labeling has occurred on a critical lysine residue within the protein's active site or a binding interface.[19]
Mitigation Strategies:
-
Reduce Labeling Stoichiometry: Use the lowest possible molar excess of the this compound reagent that gives you a detectable signal. The goal is not to label every possible lysine, but to incorporate enough tags for your downstream application. A 1:1 protein-to-biotin ratio can sometimes be sufficient.[14][20]
-
Competitive Protection of the Active Site: If your protein has a known ligand or substrate, you can try incubating the protein with an excess of this molecule before and during the labeling reaction. The bound ligand can physically block access to lysines in the active site, directing the labeling to other surface residues. The protective ligand can then be removed during the post-labeling purification step.
-
Explore Alternative Chemistries: If amine-reactive labeling is consistently problematic, consider other labeling chemistries that target different functional groups, such as sulfhydryl-reactive maleimides (for cysteine residues) or hydrazides (for oxidized carbohydrates on glycoproteins), if applicable to your protein.[4][21]
Diagram: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common this compound labeling issues.
Experimental Protocols
Protocol 1: Standard this compound Labeling of a Protein
This protocol provides a starting point for labeling a protein with this compound-NHS ester.
Materials:
-
Purified protein (0.5-2 mg/mL in amine-free buffer like PBS, pH 7.5).
-
This compound-NHS Ester (e.g., Sulfo-NHS-LC-Desthiobiotin).
-
Anhydrous DMSO.
-
Amine-free reaction buffer (e.g., 1X PBS, pH 7.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare Protein: Ensure your protein sample is at a concentration of 0.5-2 mg/mL in an amine-free buffer.[13] If not, perform buffer exchange.
-
Calculate Reagent Amount: Calculate the volume of this compound-NHS ester stock solution needed for a 15-20X molar excess .
-
Example Calculation: For 1 mL of a 1 mg/mL (15 µM) antibody solution (MW = 66.5 kDa), to achieve a 20X molar excess, you would need 0.3 µmoles of the labeling reagent.
-
-
Prepare this compound Stock: Immediately before use, dissolve the this compound-NHS ester powder in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add the calculated volume of the 10 mM this compound stock solution to your protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction (Optional but Recommended): Add quenching buffer to a final concentration of 20-50 mM Tris to consume any unreacted NHS ester. Incubate for an additional 15 minutes.[11]
-
Purification: Remove excess, unreacted this compound and the NHS byproduct by running the reaction mixture over a desalting column equilibrated with your desired storage buffer.[11][22] The labeled protein will elute in the void volume.
Protocol 2: Capture and Elution Using Streptavidin Beads
This protocol describes the capture of a this compound-labeled protein and its subsequent gentle elution.
Materials:
-
This compound-labeled protein from Protocol 1.
-
Streptavidin magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free d-Biotin).
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Take the required volume of bead slurry and place it in a fresh tube.
-
Wash Beads: Place the tube on a magnetic stand to capture the beads. Discard the supernatant. Wash the beads twice with 500 µL of Binding/Wash Buffer.[23]
-
Protein Capture: Add your this compound-labeled protein sample to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow binding.
-
Wash Away Unbound Protein: Pellet the beads using the magnetic stand. Discard the supernatant (which contains unbound proteins). Wash the beads three times with 500 µL of Binding/Wash Buffer to remove non-specific binders.
-
Elution: After the final wash, remove the supernatant. Add 100-200 µL of Elution Buffer (containing free biotin) to the beads.
-
Incubate for Elution: Incubate for 15-30 minutes at room temperature with gentle mixing. The free biotin will competitively displace the this compound-labeled protein from the streptavidin beads.[4][6]
-
Collect Eluate: Place the tube on the magnetic stand and carefully collect the supernatant. This fraction contains your purified, eluted protein. For maximum recovery, a second elution step can be performed.
References
- 1. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. apexbt.com [apexbt.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical Proteomic Profiling of Lysophosphatidic Acid-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. sartorius.com [sartorius.com]
- 21. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. epicypher.com [epicypher.com]
Core Principle: The Reversible Desthiobiotin-Streptavidin Interaction
An In-depth Technical Guide to Improving the Purity of Desthiobiotin-Purified Proteins
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound-streptavidin affinity chromatography. As your dedicated application scientists, we understand that achieving high purity is paramount for the success of downstream applications. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome common purity challenges.
The this compound system is prized for its balance of high-affinity capture and gentle, reversible elution, which is ideal for preserving the structure and function of proteins and their complexes.[1][2] Unlike the nearly irreversible bond between biotin and streptavidin that often requires harsh denaturing conditions for elution, the this compound-streptavidin interaction can be competitively disrupted under physiological conditions.[1][3][4] This guide will help you leverage this powerful system to its full potential, ensuring you obtain the highest possible purity for your protein of interest.
This compound is a sulfur-free analog of biotin.[5] This structural difference results in a lower binding affinity for streptavidin (or engineered variants like Strep-Tactin®) compared to biotin (Kd ≈ 10-11 M for this compound vs. 10-15 M for biotin).[5][6] This interaction is still highly specific and strong enough for efficient capture, but it allows for gentle elution via competitive displacement with an excess of free biotin.[2][7] This gentle elution is the system's primary advantage, minimizing the co-elution of non-specifically bound proteins that might be released under harsh conditions.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]
- 3. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. epicypher.com [epicypher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.ie [fishersci.ie]
Validation & Comparative
Desthiobiotin vs. Biotin: A Researcher's Guide to Optimal Protein Purification
In the realm of protein purification, the streptavidin-biotin interaction stands as a titan, celebrated for possessing one of the strongest non-covalent bonds known in nature.[1] This near-irreversible bond has long been the gold standard for affinity chromatography. However, this very strength proves to be its greatest weakness when the goal is to recover a functional, intact protein. The harsh, denaturing conditions required to break this bond often leave the target protein damaged and inactive.[2][3]
This guide provides an in-depth comparison for researchers, scientists, and drug development professionals on the established biotin system and its highly effective alternative: desthiobiotin. We will delve into the fundamental differences in their binding affinities, the profound impact on elution conditions and protein integrity, and provide the experimental framework to help you select the optimal tool for your specific purification needs.
The Core Difference: A Tale of Two Affinities
The critical distinction between biotin and its sulfur-lacking analog, this compound, lies in their binding affinity to streptavidin.[1] This difference is quantified by their dissociation constants (Kd), where a lower value indicates a stronger interaction.
| Ligand | Dissociation Constant (Kd) to Streptavidin | Binding Nature | Key Characteristic |
| Biotin | ~10⁻¹⁴ M to ~10⁻¹⁵ M[4][5] | Essentially irreversible | Unparalleled binding strength |
| This compound | ~10⁻¹¹ M[4][6] | Strong but readily reversible | Allows for gentle, competitive elution |
Note: Exact Kd values can vary based on experimental conditions such as temperature, pH, and the specific streptavidin variant used.[1]
Biotin's femtomolar affinity for streptavidin is the result of a perfect storm of hydrogen bonds and van der Waals forces, deeply burying the molecule within a pocket of the streptavidin tetramer.[1] this compound, lacking the thiophene ring's sulfur atom, binds with nearly equal specificity but with a significantly reduced affinity.[1][4] This "sweet spot" of strong-yet-reversible binding is the cornerstone of its advantage in protein purification.[7]
Elution Conditions: The Gentle Revolution
The practical consequence of these differing affinities becomes starkly clear during the elution step.
Biotin: Eluting a biotinylated protein from a streptavidin resin is a brute-force process. The bond's stability necessitates harsh, denaturing conditions, such as:
-
Low pH Buffers: Using buffers with a pH of 2.0 or lower.[2]
-
Chaotropic Agents: Employing high concentrations of agents like 8M guanidine-HCl.[8]
-
Boiling in SDS-PAGE Buffer: A common method that denatures and releases the protein but also co-elutes streptavidin subunits and renders the protein unsuitable for functional assays.[3][8]
These methods often lead to irreversible denaturation, aggregation, and a complete loss of the protein's biological activity.[9] Furthermore, these harsh treatments permanently denature the streptavidin resin, making its regeneration and reuse impossible.[8][9]
This compound: In stark contrast, the this compound-streptavidin interaction is designed for finesse. Elution is a simple, gentle process based on competitive displacement:
-
Competitive Elution: By introducing an excess of free biotin, the this compound-tagged protein is gently displaced from the streptavidin binding sites.[4][10] This occurs under physiological, non-denaturing buffer conditions (e.g., PBS with 2.5-5 mM biotin), preserving the protein's native structure, integrity, and function.[6][11]
This gentle elution is paramount when purifying enzymes, antibodies, or multi-protein complexes where maintaining the native conformation is critical for downstream applications. Moreover, the streptavidin resin remains intact and can be easily regenerated for multiple purification cycles.[11][12]
Experimental Workflow Comparison
To illustrate the practical differences, let's examine the purification workflows for a target protein tagged with either biotin or this compound.
Caption: Comparative workflows for this compound and biotin protein purification.
Step-by-Step Protocol: Affinity Purification with this compound
This protocol outlines a general procedure for purifying a this compound-tagged protein from a cell lysate using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing this compound-tagged protein of interest.
-
Streptavidin Magnetic Beads.
-
Binding/Wash Buffer (e.g., 1X TBST: 20 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.5).
-
Elution Buffer (e.g., Binding/Wash Buffer supplemented with 5 mM D-(+)-Biotin).
-
Magnetic stand.
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer a desired volume of bead slurry (e.g., 50 µL) to a clean microcentrifuge tube.[10]
-
Place the tube on a magnetic stand to pellet the beads, then carefully aspirate and discard the supernatant.[6]
-
Add 500 µL of Binding/Wash Buffer to the beads, vortex gently, pellet on the magnetic stand, and discard the supernatant. Repeat this wash step two more times to equilibrate the beads.[6]
-
-
Binding:
-
After the final wash, resuspend the beads in your cell lysate containing the this compound-tagged protein.
-
Incubate for 1-2 hours at 4°C or room temperature with gentle end-over-end rotation to allow the tagged protein to bind to the beads.
-
-
Washing:
-
Pellet the beads on the magnetic stand and save the supernatant (this is the "flow-through" fraction, which can be analyzed to assess binding efficiency).
-
Resuspend the beads in 1 mL of Binding/Wash Buffer, vortex gently, pellet, and discard the supernatant.
-
Repeat the wash step at least three times to thoroughly remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, resuspend the beads in a suitable volume (e.g., 100 µL) of Elution Buffer containing excess free biotin.[6]
-
Incubate for 30-60 minutes at room temperature with gentle agitation to competitively displace the this compound-tagged protein.[13]
-
Pellet the beads on the magnetic stand and carefully transfer the supernatant, which contains your purified protein, to a new tube.
-
To maximize recovery, you can repeat the elution step with a fresh aliquot of Elution Buffer and pool the eluates.[13]
-
-
Analysis:
-
Analyze the purified protein fraction using SDS-PAGE, Western blotting, or functional assays to confirm purity, identity, and activity.
-
The Deciding Factor: Which is Better for Your Application?
The choice between this compound and biotin is not about which is universally superior, but which is the right tool for the job.
Choose this compound when:
-
Preserving Protein Function is Critical: Your downstream applications require a natively folded, active protein (e.g., enzyme kinetics, structural studies, protein-protein interaction analysis).[1]
-
Purifying Protein Complexes: You need to isolate intact multi-subunit complexes without disrupting their interactions.[3]
-
Regenerating Resin is a Priority: You are performing large-scale purifications or want to maximize cost-effectiveness by reusing the affinity matrix.[11]
-
Mild Conditions are Essential: Your protein is sensitive to pH changes, detergents, or other harsh chemicals.[10]
Choose Biotin when:
-
Immobilization is the Goal: You need to anchor a protein or molecule to a surface as permanently as possible for applications like immunoassays or surface plasmon resonance (SPR).[7]
-
Elution is Not Required: In pull-down assays where the goal is simply to identify binding partners by mass spectrometry, the on-bead captured proteins can be directly digested.[2]
-
Maximum Capture Strength is Needed: The application demands the most stable interaction possible, and protein recovery is not a concern.[7]
Conclusion: A Strategic Choice for Superior Results
While the streptavidin-biotin system remains a powerful tool for immobilization, its utility in preparative protein purification is severely limited by its near-irreversible nature. This compound emerges as the superior choice for applications demanding the recovery of pure, functional, and structurally intact proteins. By offering a robust yet reversible interaction, this compound allows for gentle, competitive elution that preserves the very biological activity researchers seek to study. For scientists and drug developers, understanding the distinct advantages of this compound is key to designing more effective purification strategies and obtaining higher quality protein for critical downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. This compound Affinity Ligand [biosyn.com]
- 6. epicypher.com [epicypher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 10. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
- 12. neuromics.com [neuromics.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Affinities: Desthiobiotin vs. Biotin for Streptavidin Binding
A Senior Application Scientist's Guide to Understanding and Applying Binding Kinetics
The interaction between biotin and the protein streptavidin stands as a titan in the world of molecular biology, celebrated for its extraordinary strength and specificity.[1][2] This robust, non-covalent bond has become a cornerstone of countless biotechnological applications.[3] However, the very strength that makes this pair so powerful—its quasi-irreversible nature—can also be its Achilles' heel in applications requiring the gentle release of a bound molecule.[3][4][5] This guide provides an in-depth comparison of biotin and its sulfur-lacking analog, desthiobiotin, offering researchers the quantitative data and experimental context needed to select the appropriate tool for their work. This compound presents a compelling alternative, characterized by a reversible, yet still high-affinity, interaction with streptavidin.[4][6][7]
Unpacking the Kinetics: A Quantitative Comparison
The story of these two molecules is best told through the language of kinetics. The interaction between a ligand (like biotin or this compound) and a protein (streptavidin) is defined by two key rates:
-
Association Rate (k_a or k_on): The rate at which the molecules bind to one another.
-
Dissociation Rate (k_d or k_off): The rate at which the complex falls apart.
The ratio of these rates (k_d/k_a) yields the dissociation constant (K_D) , the cardinal measure of binding affinity. A lower K_D value signifies a stronger, higher-affinity interaction.
The fundamental difference between biotin and this compound lies not in their ability to find streptavidin, but in their willingness to leave. As the data below illustrates, this compound's much faster off-rate is the primary driver of its reversibility.
| Ligand | Dissociation Constant (K_D) | On-Rate (k_on) (M⁻¹s⁻¹) | Off-Rate (k_off) (s⁻¹) | Binding Nature |
| Biotin | ~10⁻¹⁴ - 10⁻¹⁵ M[1][2][8] | ~1 x 10⁷[9][10] | ~1 x 10⁻⁵ - 10⁻⁶[10] | Quasi-irreversible |
| This compound | ~10⁻¹¹ M[6][7][11] | ~1 x 10⁷[12] | ~1 x 10⁻³ - 10⁻⁴ | Reversible |
Note: The exact kinetic values can vary depending on experimental conditions such as temperature, pH, buffer composition, and the specific analytical technique employed.
The Structural Basis for Divergent Affinities
The dramatic difference in affinity is rooted in molecular structure. The streptavidin-biotin interaction is a textbook example of molecular recognition, where a deep binding pocket on the streptavidin tetramer perfectly accommodates the biotin molecule.[3] This snug fit is stabilized by a network of hydrogen bonds and van der Waals forces, effectively locking biotin in place.
This compound, which lacks the sulfur atom in its thiophene ring, cannot form the same complete set of interactions within the binding pocket.[3][6][13] This structural difference, though slight, is enough to weaken the overall binding energy, leading to a significantly less stable complex that dissociates orders of magnitude faster than its biotin counterpart.
Measuring the Interaction: A Guide to Experimental Methodologies
The binding kinetics for interactions like these are most commonly determined using label-free, real-time techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[3][4][8]
SPR is a powerful optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions.
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR).
Detailed SPR Protocol for Kinetic Analysis:
-
Surface Preparation: A sensor chip (e.g., a CM5 chip) is activated, and streptavidin is immobilized onto the surface, typically via amine coupling.[14] A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
Analyte Preparation: Prepare a series of precise dilutions of the analyte (biotin or this compound conjugate) in the running buffer. A zero-concentration sample (buffer only) is essential for double-referencing.
-
Baseline Stabilization: Flow the running buffer over both the active and reference flow cells until a stable signal is achieved. This step is critical for data quality, as it ensures that any observed signal changes are due to binding events.
-
Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized streptavidin is recorded as an increase in the SPR signal (Response Units, RU).[4] The choice of flow rate and injection time is a balance between reaching equilibrium and minimizing sample consumption.
-
Dissociation: Switch the flow back to the running buffer. The dissociation of the analyte from streptavidin is observed as a signal decrease over time.[4] The duration of this phase must be sufficient to observe a significant portion of the dissociation event, which is particularly important for accurately determining the off-rate of slower binders.
-
Regeneration (If Necessary): For high-affinity interactions like biotin, regeneration of the surface is often impossible without denaturing the streptavidin.[15] For this compound, a pulse of high-concentration biotin or a mild pH change can be used to regenerate the surface for subsequent cycles.
-
Cycle Repetition: Repeat steps 4-6 for each concentration in the analyte series.
-
Data Analysis: The resulting sensorgrams (plots of RU vs. time) are processed. After subtracting the reference channel and buffer-only injection data, the association and dissociation curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir model) to calculate k_a, k_d, and subsequently, the K_D.[3][16]
BLI is another optical technique that measures the change in thickness of the molecular layer on the tip of a fiber optic biosensor.
Caption: A standard experimental workflow for Bio-Layer Interferometry (BLI).
Detailed BLI Protocol for Kinetic Analysis:
-
Plate Setup: In a 96-well microplate, allocate wells for running buffer, analyte dilutions, and a buffer-only control.[17]
-
Sensor Hydration: Pre-hydrate the streptavidin (SA) coated biosensors in running buffer to ensure sensor stability.
-
Baseline: Dip the biosensors into wells containing running buffer to establish a stable baseline reading. The instrument measures the initial interference pattern of reflected light.[4]
-
Association: Move the biosensors into the wells containing the analyte (biotin or this compound conjugate) at various concentrations. The binding of the analyte to the streptavidin on the sensor tip causes a shift in the interference pattern, which is recorded in real-time as a change in wavelength (nm).[4][18]
-
Dissociation: Transfer the biosensors to wells containing only the running buffer. The dissociation of the analyte is monitored as the interference pattern shifts back towards the baseline.[4]
-
Data Analysis: The resulting binding curves are aligned and processed using the instrument's software. The association and dissociation data from the entire concentration series are globally fitted to a kinetic model to determine k_a, k_d, and K_D.[8]
Application-Specific Choices: When to Use Biotin vs. This compound
The decision to use biotin or this compound is dictated entirely by the experimental goal.
-
Choose Biotin for Unwavering Stability: For applications that demand an exceptionally stable, long-lasting, and essentially permanent linkage, biotin is unparalleled.[3][4] This includes its use in standard ELISAs, immunohistochemistry, stable protein immobilization for screening assays, and certain cellular imaging techniques where signal integrity over time is paramount.[2]
-
Choose this compound for Reversible Capture and Gentle Elution: For applications where the recovery of the target molecule in its native, functional state is critical, the reversible binding of this compound offers a clear and significant advantage.[3] This is the method of choice for affinity purification of proteins or protein complexes for downstream analysis (e.g., mass spectrometry, functional assays), pull-down experiments, and reversible immobilization on sensor surfaces.[6][7][19] Elution is typically achieved under mild, physiological conditions by competitive displacement with an excess of free biotin.[7]
Caption: Comparison of elution conditions for biotin vs. This compound affinity purification.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. gatorbio.com [gatorbio.com]
- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A streptavidin variant with slower biotin dissociation and increased mechanostability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evolved streptavidin mutants reveal key role of loop residue in high-affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The binding of biotin analogues by streptavidin: a Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 15. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosensingusa.com [biosensingusa.com]
- 17. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Affinities: A Senior Scientist's Guide to Desthiobiotin vs. Biotin for Streptavidin Binding
For decades, the interaction between biotin (Vitamin B7) and the protein streptavidin has been the gold standard for high-affinity biological tethering, forming one of the strongest non-covalent bonds known in nature.[1][2] This quasi-irreversible bond has been the cornerstone of countless assays and purification strategies.[1][3] However, the very strength that makes this interaction so robust also presents its greatest challenge: the recovery of biotinylated molecules requires harsh, often denaturing conditions that can compromise the integrity of the target.[4][5]
This guide provides an in-depth, head-to-head comparison of biotin and its sulfur-free analog, desthiobiotin, for streptavidin binding. We will dissect the kinetic and thermodynamic differences that govern their interactions, provide quantitative data, and present field-proven protocols to empower researchers, scientists, and drug development professionals to make the most informed choice for their specific applications.
The Core Distinction: A Tale of Two Affinities
The fundamental difference between biotin and this compound lies in their binding affinity for streptavidin, a distinction driven by a subtle yet critical structural variance. Biotin, with its bicyclic ring structure containing a sulfur atom, fits perfectly into a deep, complementary pocket on the streptavidin tetramer. This snug fit is stabilized by a network of hydrogen bonds and van der Waals forces, resulting in an exceptionally low dissociation constant (Kd).[2]
This compound lacks the sulfur atom in its ring, which alters the ring's conformation and reduces the number of contact points within the streptavidin binding pocket.[2] This results in a significantly higher dissociation constant, indicating a weaker—though still very strong—interaction.[6] It is this calibrated reduction in affinity that makes this compound a powerful tool for applications requiring reversible binding.[7]
Caption: Structural differences lead to distinct binding kinetics.
Quantitative Comparison: A Look at the Numbers
The binding dynamics are best understood by examining their kinetic and thermodynamic parameters. The dissociation constant (Kd), a ratio of the off-rate (koff) to the on-rate (kon), provides a direct measure of binding affinity. A lower Kd signifies a stronger interaction.
| Parameter | Biotin | This compound | Significance for Researchers |
| Affinity (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M[1][8][9] | ~10⁻¹¹ M[6] | Biotin's affinity is 3-4 orders of magnitude stronger, making its binding nearly permanent under physiological conditions. This compound offers a balance of high affinity and reversibility. |
| Association Rate (kon) | Very Fast (~10⁷ M⁻¹s⁻¹)[8][10] | Fast | Both molecules associate rapidly with streptavidin. The primary difference is not in how quickly they bind, but in how quickly they dissociate. |
| Dissociation Rate (koff) | Extremely Slow (~10⁻⁴ - 10⁻⁶ s⁻¹)[8] | Moderately Fast | This is the key differentiator. Biotin's slow off-rate means the complex is exceptionally stable. This compound's faster off-rate allows it to be displaced by competitive ligands like free biotin.[6][7] |
| Elution Conditions | Harsh (e.g., 8M Guanidine-HCl, pH 1.5; boiling in SDS-PAGE buffer)[4] | Gentle & Competitive (e.g., excess free biotin in physiological buffer)[6][7][11] | This compound allows for the recovery of target molecules in their native, functional state, which is often impossible with biotin.[4] |
Experimental Validation: Measuring the Interaction
Two primary biophysical techniques are employed to quantify the binding kinetics and affinity of these interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
1. Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data by measuring changes in the refractive index at a sensor chip surface as molecules bind and dissociate.[12][13]
Experimental Workflow for SPR Analysis
Caption: A typical experimental workflow for SPR analysis.
Protocol: SPR Kinetic Analysis
-
Causality: The choice of a CM5 sensor chip is standard for protein immobilization due to its dextran matrix, which provides a hydrophilic environment and high capacity.[9] Streptavidin is immobilized as the ligand because it is the common partner in most applications.
-
Instrumentation: BIAcore system or similar SPR instrument.
-
Reagents:
-
Sensor Chip: CM5 series.
-
Immobilization Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine).
-
Protein: High-purity streptavidin (10-50 µg/mL in 10 mM Acetate, pH 4.5).
-
Analytes: Biotin and this compound (e.g., 10 µM to 1 nM serial dilution).
-
Running Buffer: HBS-EP+ Buffer (or PBS with 0.05% Tween-20).
-
-
Methodology:
-
Immobilization: Activate the sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes. Inject streptavidin solution to achieve an immobilization level of ~2000 RU. Deactivate remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
Binding Assay:
-
Inject a single concentration of analyte (e.g., 100 nM) for a contact time of 120-180 seconds to observe association.
-
Follow with an injection of running buffer for 300-600 seconds to observe dissociation. For biotin, this phase will appear almost flat due to the extremely slow koff.[8]
-
Perform a regeneration step (e.g., 30-second pulse of 10 mM Glycine-HCl, pH 1.5).
-
-
Kinetic Titration: Repeat the binding assay with a range of analyte concentrations (e.g., 5-7 concentrations covering a range around the expected Kd).
-
Data Analysis: Globally fit the collected sensorgrams to a 1:1 binding model using the instrument's analysis software to derive kon, koff, and calculate Kd (koff/kon).
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[14][15]
Protocol: ITC Thermodynamic Analysis
-
Causality: It is critical that the buffer in the syringe is perfectly matched with the buffer in the cell.[15][16] Any mismatch will generate large heats of dilution, masking the true binding signal. A "reverse titration" (ligand in cell, protein in syringe) can also be performed to validate results.[16]
-
Instrumentation: MicroCal ITC system or similar.
-
Reagents:
-
Cell Sample: 20-50 µM Streptavidin in PBS buffer.
-
Syringe Sample: 200-500 µM Biotin or this compound in the exact same PBS buffer.
-
Buffer: PBS, pH 7.4.
-
-
Methodology:
-
Sample Preparation: Thoroughly dialyze both protein and ligand solutions against the same batch of buffer to ensure a perfect match. Degas all solutions immediately before use.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Loading: Load the streptavidin solution into the sample cell (~350 µL) and the biotin/desthiobiotin solution into the titration syringe (~250 µL).[17]
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (kcal/mol vs. molar ratio) to a one-site binding model to determine Ka (and thus Kd), n, and ΔH.
-
Application in Focus: Affinity Purification
The most significant practical divergence between biotin and this compound is in affinity purification. The goal is often to isolate a protein of interest that has been tagged, and the ability to gently elute this protein is paramount.
Caption: Affinity purification workflow comparison.
Protocol: Comparative Affinity Purification
-
Causality: This protocol is self-validating by comparing the outcomes. The this compound elution is based on competitive displacement; the high concentration of free biotin outcompetes the immobilized this compound-tagged protein for binding sites on the streptavidin resin.[11] The biotin elution relies on brute-force disruption of the protein-ligand interaction.
-
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Cell lysate containing either a biotinylated or desthiobiotinylated target protein.
-
Binding/Wash Buffer: PBS, pH 7.4.
-
This compound Elution Buffer: 10 mM Biotin in PBS, pH 7.4.[4]
-
Biotin Elution Buffer: 0.1 M Glycine, pH 2.8 (a milder denaturant than Guanidine-HCl).
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
-
-
Methodology:
-
Resin Preparation: Wash 50 µL of streptavidin resin slurry twice with 500 µL of Binding/Wash Buffer.
-
Binding: Incubate the washed resin with 1 mL of cell lysate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin (magnetically or by centrifugation) and discard the supernatant. Wash the resin three times with 1 mL of Binding/Wash Buffer.
-
Elution:
-
For this compound: Add 100 µL of this compound Elution Buffer to the resin. Incubate for 15-30 minutes at room temperature with gentle mixing. Collect the supernatant containing the eluted protein.
-
For Biotin: Add 100 µL of Biotin Elution Buffer (Glycine, pH 2.8). Incubate for 5 minutes. Collect the supernatant and immediately neutralize it by adding 10 µL of Neutralization Buffer.
-
-
Analysis: Analyze all fractions (lysate, flow-through, washes, and eluates) by SDS-PAGE and Western blotting to assess purification efficiency and recovery.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and biotin is not a matter of which is superior, but which is appropriate for the task at hand.
-
Choose Biotin when: The application demands a virtually permanent, highly stable linkage. This is ideal for endpoint assays like ELISA, Western blotting, immunohistochemistry (IHC), and stable cell surface immobilization where signal amplification and robustness are paramount.[1]
-
Choose this compound when: The recovery of the target molecule in its native, functional state is the primary objective.[7] This makes it the clear choice for affinity purification of proteins for downstream functional assays, mass spectrometry, or structural studies, as well as for reversible capture in applications like pull-down assays.[4][6]
By understanding the distinct kinetic and thermodynamic profiles of these two powerful molecules, researchers can harness the full potential of the streptavidin-biotin system, optimizing their experimental designs for more efficient and effective scientific outcomes.
References
- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosensor-Surface Plasmon Resonance: Label Free Method for Investigation of Small Molecule-Quadruplex Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.ie [fishersci.ie]
- 12. benchchem.com [benchchem.com]
- 13. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 17. aimspress.com [aimspress.com]
A Head-to-Head Comparison for Preserving Protein Interactions: Desthiobiotin vs. Traditional Elution Methods in Co-Immunoprecipitation
A Senior Application Scientist's In-Depth Guide
In the intricate world of protein-protein interaction (PPI) analysis, co-immunoprecipitation (co-IP) stands as a cornerstone technique. The goal is simple in principle: to isolate a specific protein (the "bait") and, in doing so, capture its interacting partners (the "prey"). However, the success of a co-IP experiment hinges on a critical and often overlooked step: the elution of the captured protein complexes from the affinity matrix. Traditional methods, while effective at disrupting the antibody-bead interaction, can be harsh, potentially dismantling the very protein complexes researchers aim to study.
This guide provides a comprehensive evaluation of desthiobiotin-based elution as a gentle and highly effective alternative to conventional techniques in co-immunoprecipitation. We will delve into the mechanistic differences, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.
The Elution Conundrum: Preserving Native Interactions
The final step in a co-IP workflow, elution, is a delicate balancing act. The goal is to release the bait protein and its interactors from the solid support (e.g., Protein A/G beads) without disrupting the non-covalent bonds that hold the protein complex together.
Traditional Elution Methods:
Conventional elution strategies often employ harsh conditions to break the strong interaction between the antibody and the Protein A/G beads. Common approaches include:
-
Low pH Buffers (e.g., 0.1 M Glycine, pH 2.5-3.0): Acidic conditions protonate the amino acid residues involved in the antibody-Protein A/G interaction, leading to their dissociation. While effective, this can denature proteins and disrupt pH-sensitive PPIs.[1]
-
Denaturing Buffers (e.g., Laemmli buffer with SDS): These buffers contain strong detergents like sodium dodecyl sulfate (SDS) that unfold proteins, effectively releasing them from the beads. This method is ideal for subsequent analysis by SDS-PAGE and Western blotting but is incompatible with studies requiring intact protein complexes.
The inherent challenge with these methods is that the conditions required to break the high-affinity antibody-bead interaction are often severe enough to dismantle the native protein complexes under investigation.[2]
This compound: A Gentle Alternative for Intact Complex Recovery
This compound, a sulfur-free analog of biotin, offers a compelling solution to the elution dilemma.[3][4] The principle lies in the reversible, yet high-affinity, interaction between this compound and streptavidin.[5][6]
The this compound-Streptavidin System:
The core of this technique involves:
-
Bait Protein Labeling: The bait protein or the primary antibody is labeled with this compound.
-
Capture: The this compound-labeled bait, along with its interacting partners, is captured on streptavidin-coated magnetic beads or agarose resin.
-
Gentle Elution: The captured complex is eluted by competitive displacement with a solution of free biotin.[2][7]
The key advantage of this system is the significant difference in binding affinity between this compound and biotin for streptavidin. Biotin binds to streptavidin with an exceptionally high affinity (Kd ≈ 10⁻¹⁵ M), forming a nearly irreversible bond under physiological conditions.[5][7] In contrast, this compound binds with a lower, yet still strong, affinity (Kd ≈ 10⁻¹¹ M).[5][7] This allows for the efficient displacement of the this compound-labeled complex from the streptavidin beads by simply introducing an excess of free biotin, which has a much higher affinity for the binding sites.[3][4]
This competitive elution occurs under mild, physiological buffer conditions, preserving the native conformation and interactions of the protein complex.[2]
Visualizing the Workflow: this compound Co-IP
Caption: Workflow of this compound-based co-immunoprecipitation.
Performance Comparison: this compound vs. Traditional Elution
To objectively evaluate the performance of this compound-based elution, we present a summary of expected experimental outcomes based on established principles.
| Performance Metric | This compound Elution | Low pH (Glycine) Elution | Denaturing (SDS) Elution | Rationale |
| Protein Complex Integrity | High | Moderate to Low | Very Low | This compound elution uses physiological buffer conditions, preserving non-covalent interactions.[2] Low pH and SDS disrupt these interactions.[1] |
| Yield of Bait Protein | High | High | Very High | All methods are generally effective at eluting the bait protein itself. |
| Yield of Interacting Partners | High | Variable | Low to None | The gentle nature of this compound elution preserves the bait-prey interaction, leading to higher co-elution of partners.[2] |
| Purity of Eluted Complex | High | Moderate | Moderate | This compound elution is highly specific. Low pH can sometimes co-elute non-specifically bound proteins. SDS will co-elute non-covalently bound antibody fragments. |
| Compatibility with Downstream Assays | Mass Spectrometry, Functional Assays, Western Blot | Western Blot, some Functional Assays (after neutralization) | Western Blot only | The preservation of native protein structure with this compound makes it suitable for a wider range of downstream applications. |
Experimental Protocols
Protocol 1: this compound Labeling of Antibody for Co-IP
This protocol describes the labeling of a primary antibody with an NHS-ester activated this compound.
Materials:
-
Primary antibody (amine-free buffer)
-
NHS-Desthiobiotin
-
Dimethylsulfoxide (DMSO)
-
Spin desalting column
-
Labeling Buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Prepare the antibody by exchanging its buffer to the Labeling Buffer using a spin desalting column.
-
Immediately before use, dissolve the NHS-Desthiobiotin in DMSO to a concentration of 10 mM.
-
Add a 20-fold molar excess of the dissolved NHS-Desthiobiotin to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, non-reacted this compound using a spin desalting column, exchanging the buffer to a storage buffer (e.g., PBS).
-
The this compound-labeled antibody is now ready for use in a co-IP experiment.
Protocol 2: Co-Immunoprecipitation and this compound Elution
This protocol outlines the co-IP procedure using a this compound-labeled antibody and streptavidin magnetic beads.
Materials:
-
Cell lysate
-
This compound-labeled primary antibody
-
Streptavidin magnetic beads
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors)
-
Elution Buffer (IP Lysis/Wash Buffer containing 50 mM Biotin)
Procedure:
-
Lysate Preparation: Prepare cell lysate using a suitable lysis buffer and clarify by centrifugation.
-
Immunoprecipitation:
-
Add the this compound-labeled primary antibody to the cell lysate.
-
Incubate for 1-4 hours at 4°C with gentle rotation.
-
-
Bead Preparation:
-
Wash the streptavidin magnetic beads three times with IP Lysis/Wash Buffer.
-
-
Capture of Immune Complex:
-
Add the washed streptavidin magnetic beads to the lysate-antibody mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of cold IP Lysis/Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 50-100 µL of Elution Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Collect the beads on a magnetic stand and transfer the supernatant (containing the eluted protein complex) to a fresh tube.
-
-
Downstream Analysis: The eluted sample is now ready for analysis by methods such as mass spectrometry or Western blot.
Mechanism of Competitive Elution
Caption: Competitive displacement of this compound by biotin.
Conclusion and Future Perspectives
The choice of elution method is a critical determinant of success in co-immunoprecipitation experiments, particularly when the goal is to study intact protein complexes. While traditional low pH and denaturing buffers have their place, especially for routine protein isolation for Western blotting, they often fall short in preserving the delicate protein-protein interactions that are the focus of co-IP studies.
This compound-based affinity purification offers a superior alternative for applications requiring the recovery of native, functional protein complexes. The ability to elute under gentle, physiological conditions by competitive displacement with biotin minimizes the risk of complex dissociation, leading to higher yields of interacting partners and greater compatibility with sensitive downstream analyses like mass spectrometry and functional assays.[2] As the field of proteomics continues to advance, the adoption of such gentle and specific elution strategies will be paramount in unraveling the complex web of protein interactions that govern cellular processes.
References
- 1. assaygenie.com [assaygenie.com]
- 2. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
A Head-to-Head Comparison for Optimal Protein Recovery: Desthiobiotin vs. Biotin
In the landscape of protein purification and analysis, the streptavidin-biotin interaction stands as one of the most powerful and widely utilized tools. Its remarkable affinity and specificity are the bedrock of numerous applications, from affinity chromatography to immunoassays. However, the very strength of this bond—one of the strongest non-covalent interactions found in nature—presents a significant challenge: the elution of the captured molecule without resorting to harsh, denaturing conditions that can compromise protein integrity and function.[1][2][3]
This guide provides an in-depth, quantitative comparison between the traditional biotin tag and its sulfur-lacking analog, desthiobiotin. We will explore the fundamental kinetic differences that govern their interaction with streptavidin and provide the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make an informed decision for their specific application, ensuring high-yield recovery of pure, active proteins.
The Double-Edged Sword: The Streptavidin-Biotin Interaction
The interaction between biotin and streptavidin is characterized by an exceptionally low dissociation constant (Kd), typically in the femtomolar (10-15 M) range.[4] This near-irreversible bond is the result of a perfect synergy of hydrogen bonds and van der Waals forces within a deep binding pocket in the streptavidin tetramer.[1] While this is ideal for applications requiring a stable, long-lasting connection, it becomes a major obstacle when the goal is to recover the biotinylated protein.[1][5]
Elution of biotinylated proteins from a streptavidin matrix necessitates conditions that disrupt the protein's structure, such as:
-
Low pH (e.g., < pH 4.0)
-
Strong denaturants (e.g., 6-8 M Guanidine-HCl, SDS) [3]
-
High temperatures combined with excess free biotin [6]
These conditions can irreversibly denature the target protein, leading to a loss of biological activity and making it unsuitable for downstream functional assays or structural studies.[3][7]
This compound: The Gentle Elution Alternative
This compound, a sulfur-free analog of biotin, presents a compelling solution to this elution dilemma.[4] While it binds to the same pocket on streptavidin with high specificity, the absence of the sulfur atom leads to a significantly weaker interaction. This is reflected in a much higher dissociation constant (Kd) in the low nanomolar (10-9 M) range, primarily due to a much faster dissociation rate.[8]
This "soft-release" characteristic is the key advantage of this compound.[4] The bond is still strong enough for efficient capture of tagged proteins from complex lysates, but it is readily reversible under mild, non-denaturing conditions. Elution is typically achieved by simple competitive displacement with a buffered solution of free biotin, preserving the native structure and function of the purified protein.[4][5][9]
Quantitative Performance Comparison
The choice between biotin and this compound hinges on the experimental goal. The following table summarizes the key performance differences based on their binding kinetics.
| Parameter | Biotin | This compound | Rationale & Implication |
| Dissociation Constant (Kd) | ~10-15 M | ~10-9 M - 10-11 M | A ~1,000 to 1,000,000-fold weaker affinity for this compound allows for reversible binding.[4][8] |
| Binding Conditions | Physiological (e.g., PBS, pH 7.4) | Physiological (e.g., PBS, pH 7.4) | Both tags enable efficient capture of target proteins from crude cell lysates under native conditions. |
| Elution Conditions | Harsh & Denaturing (e.g., low pH, 8M Guanidine-HCl, SDS, heat) | Mild & Non-Denaturing (e.g., competitive elution with 2.5-50 mM free Biotin at RT or 37°C) | This compound allows for the recovery of structurally intact and biologically active proteins.[9][10][11] |
| Protein Recovery Yield | High, but often denatured | High, and typically in native form | While total protein recovery might be comparable, the yield of active protein is significantly higher with this compound. |
| Protein Purity | >95% | >95% | Both methods offer excellent purity in a single affinity step.[10] |
| Post-Elution Activity | Often low to none | High | The gentle elution preserves the tertiary and quaternary structures essential for protein function.[10] |
| Resin Regeneration | Difficult; often requires harsh stripping or is single-use | Simple; can be regenerated 3-5 times without significant loss of performance.[10] | This compound workflows are more cost-effective and sustainable for repeated purifications. |
Experimental Workflows: A Visual Comparison
The fundamental difference in the purification workflows lies in the elution step. The harsh conditions required for biotin elution stand in stark contrast to the gentle, competitive elution used for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Easily reversible this compound binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choice of native or denaturing purification conditions and use of reducing agents with TALON resin [takarabio.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.ie [fishersci.ie]
- 11. neuromics.com [neuromics.com]
The Researcher's Guide to Cross-Validation: Ensuring Robustness of Desthiobiotin-Based Findings
A Senior Application Scientist's In-Depth Technical Guide
The Rationale for Cross-Validation: Beyond a Single Method
No single method for studying protein interactions is infallible. Each technique possesses inherent strengths and weaknesses, and reliance on a sole approach can lead to the propagation of artifacts. Cross-validation, the practice of confirming initial findings with one or more independent methods, is a cornerstone of scientific rigor. It serves to:
-
Minimize Method-Specific Artifacts: Different techniques are susceptible to different types of false positives and false negatives. For instance, affinity purification methods may enrich for abundant, non-specific binders, while proximity labeling might capture proteins that are merely in the vicinity without direct interaction.
-
Increase Confidence in True Positives: An interaction detected by multiple, mechanistically distinct methods is significantly more likely to be biologically relevant.
-
Provide a More Comprehensive View of the Interactome: Combining different approaches can offer a more complete picture of a protein's interaction network, capturing both stable and transient interactions.
This guide will focus on two key areas where desthiobiotin-based methods are prominently used: Affinity Purification of protein complexes and Proximity Labeling to map the local protein environment. We will explore robust alternatives for cross-validating findings in each of these domains.
Part 1: Cross-Validating Affinity Purification of Protein Complexes
This compound-based affinity purification, most notably the Strep-tag®II system, offers a significant advantage in its gentle elution process. The interaction between the Strep-tag®II peptide and the engineered streptavidin, Strep-Tactin®, is reversible by competition with low concentrations of this compound, a stable and reversibly binding analog of biotin.[1][2] This preserves the integrity of delicate protein complexes that might be disrupted by the harsh elution conditions often required for other tags.[1]
To validate interactions identified through a this compound pulldown, the FLAG®-tag immunoprecipitation stands as a gold-standard orthogonal method.
Head-to-Head Comparison: Strep-tag®II vs. FLAG®-tag
| Feature | Strep-tag®II (this compound-based) | FLAG®-tag |
| Tag Size | 8 amino acids (WSHPQFEK) | 8 amino acids (DYKDDDDK) |
| Binding Partner | Strep-Tactin® (engineered streptavidin) | Anti-FLAG® monoclonal antibodies (e.g., M2) |
| Binding Principle | High-affinity interaction within the biotin-binding pocket.[3] | Antibody-epitope recognition.[4] |
| Elution Method | Gentle: Competitive elution with 2.5 mM this compound under physiological conditions.[5][6] | Variable: Competitive elution with 3xFLAG® peptide (gentle) or acidic elution (e.g., 0.1 M glycine, pH 3.5) (harsher).[4][7] |
| Purity & Yield | Generally high purity (>95%) and good yield (up to 31 mg/ml resin).[8] | Can produce very high purity protein, but may have lower capacity and higher resin cost.[9][10] |
| Potential for Artifacts | Low non-specific binding to Strep-Tactin® resin.[1] | Potential for non-specific binding to the antibody or beads; requires careful optimization of washing steps.[11] |
Experimental Workflow: A Tale of Two Purifications
To illustrate the practical differences and the importance of cross-validation, consider the following experimental workflows.
Diagram: Affinity Purification Workflow Comparison
Caption: Comparative workflows of Strep-tag®II and FLAG®-tag affinity purification.
Detailed Protocol: Strep-tag®II Affinity Purification
This protocol outlines the steps for purifying a Strep-tag®II fusion protein from a mammalian cell lysate under native conditions.
Materials:
-
Binding/Wash Buffer (Buffer W): 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.[5][6]
-
Elution Buffer (Buffer E): Buffer W supplemented with 2.5 mM this compound.[5][6]
-
Strep-Tactin® Resin (e.g., Strep-Tactin® Sepharose®).
-
Chromatography column.
-
Cell lysate containing the Strep-tag®II fusion protein.
Procedure:
-
Column Equilibration: Equilibrate the Strep-Tactin® column with 2 column volumes (CV) of Buffer W.[5]
-
Sample Loading: Apply the cleared cell lysate to the equilibrated column. For optimal binding, ensure the lysate is free of aggregates.[5]
-
Washing: Wash the column with 5 CV of Buffer W to remove non-specifically bound proteins.[5]
-
Elution: Elute the bound protein complex by applying 6 x 0.5 CV of Buffer E. Collect fractions and analyze by SDS-PAGE and Western blotting to identify fractions containing the purified protein.[5]
-
Analysis: Pool the fractions containing the purified protein complex for downstream analysis, such as mass spectrometry.
Detailed Protocol: FLAG®-tag Immunoprecipitation
This protocol describes the immunoprecipitation of a FLAG®-tagged protein complex for subsequent identification of interacting partners.
Materials:
-
IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.[12]
-
Anti-FLAG® M2 Affinity Gel.
-
3xFLAG® Peptide for elution.
-
Microcentrifuge tubes.
Procedure:
-
Bead Preparation: Wash the Anti-FLAG® M2 Affinity Gel three times with IP Lysis Buffer.[12]
-
Binding: Incubate the cleared cell lysate with the prepared beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with IP Lysis Buffer to remove unbound proteins. Increasing the stringency of the wash buffer (e.g., by increasing salt concentration) can help reduce non-specific binding.[11]
-
Elution: Resuspend the beads in IP Lysis Buffer containing 100-150 µg/mL of 3xFLAG® peptide and incubate for 30-60 minutes at 4°C with gentle shaking.[7]
-
Sample Collection: Pellet the beads and carefully collect the supernatant containing the eluted protein complex for further analysis.
Part 2: Cross-Validating Proximity Labeling Findings
Proximity labeling (PL) techniques are invaluable for mapping the proteomic neighborhood of a protein of interest, capturing transient and weak interactions that are often missed by traditional affinity purification methods.[13] this compound can also be utilized in proximity labeling approaches, for example, through the use of this compound-phenol in APEX2-mediated labeling, allowing for gentle elution of biotinylated proteins.[14]
To cross-validate findings from a this compound-based proximity labeling experiment, two powerful orthogonal methods are BioID and APEX2 .
Head-to-Head Comparison: Proximity Labeling Methods
| Feature | BioID (Biotin Ligase) | APEX2 (Peroxidase) |
| Enzyme | Mutant E. coli biotin ligase (BirA) | Engineered ascorbate peroxidase |
| Principle | BirA releases reactive biotinoyl-AMP, which covalently labels primary amines (lysine residues) of nearby proteins.[3][13] | APEX2, in the presence of H2O2, catalyzes the oxidation of biotin-phenol to a short-lived radical that labels electron-rich amino acids (e.g., tyrosine).[15][16] |
| Labeling Radius | ~10 nm[3][17] | ~20 nm[17] |
| Temporal Resolution | Slow kinetics, typically requiring 12-24 hours of labeling.[15][17] | Fast kinetics, with labeling occurring in minutes.[15][17] |
| Cellular Toxicity | Generally low toxicity. | Requires H2O2, which can be toxic to cells, necessitating careful optimization.[15] |
| Suitability | Ideal for identifying stable and long-term interactors. | Excellent for capturing transient interactions and dynamic cellular processes.[16] |
Conceptual Diagram: Proximity Labeling Mechanisms
Caption: Comparison of the labeling mechanisms of BioID and APEX2.
Detailed Protocol: BioID Proximity Labeling and Purification
This protocol provides a general workflow for identifying proximal proteins using BioID.
Materials:
-
Mammalian cells expressing the bait protein fused to BioID2.
-
Cell culture medium supplemented with 50 µM biotin.
-
Lysis Buffer (e.g., RIPA buffer).
-
Streptavidin-coated magnetic beads.
-
Wash buffers of increasing stringency.
Procedure:
-
Biotin Labeling: Incubate the cells expressing the BioID2-fusion protein with 50 µM biotin for 16-24 hours.[3]
-
Cell Lysis: Harvest the cells and lyse them in a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.
-
Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[3][18]
-
Washing: Perform extensive washes with a series of buffers to remove non-specifically bound proteins. This is a critical step to reduce background.[18]
-
On-Bead Digestion: Digest the captured proteins into peptides using trypsin while they are still bound to the beads.[3]
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.
Detailed Protocol: APEX2 Proximity Labeling and Purification
This protocol outlines the key steps for APEX2-mediated proximity labeling.
Materials:
-
Mammalian cells expressing the bait protein fused to APEX2.
-
Biotin-phenol.
-
Hydrogen peroxide (H2O2).
-
Quenching solution (e.g., Trolox, sodium ascorbate).
-
Lysis buffer and streptavidin beads as for BioID.
Procedure:
-
Biotin-Phenol Incubation: Incubate the cells with biotin-phenol (typically 0.5 mM) for 30-60 minutes.[19]
-
Labeling Reaction: Initiate the labeling reaction by adding H2O2 (typically 1 mM) for a short duration (e.g., 1-3 minutes).[19]
-
Quenching: Stop the reaction by adding a quenching solution to scavenge excess H2O2.[19]
-
Cell Lysis and Purification: Proceed with cell lysis, affinity purification of biotinylated proteins using streptavidin beads, and mass spectrometry analysis as described for the BioID protocol.
Conclusion: A Multi-Faceted Approach to Truth
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Strep•Tag® II Fusion Tag Provides Rapid One-Step Affinity Purification [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. apexbt.com [apexbt.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 12. Immunoprecipitation for Flag-tagged proteins [protocols.io]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. blog.addgene.org [blog.addgene.org]
- 16. syncell.com [syncell.com]
- 17. youtube.com [youtube.com]
- 18. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]
Safety Operating Guide
Navigating the Final Step: A Senior Application Scientist's Guide to Desthiobiotin Disposal
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of any chemical, including a seemingly benign compound like desthiobiotin, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this compound, ensuring that your commitment to scientific integrity is matched by your dedication to safety and sustainability.
Understanding this compound: A Safety and Hazard Profile
This compound, a non-sulfur containing analog of biotin, is a valuable tool in affinity chromatography and protein studies due to its reversible binding to streptavidin.[1] While it is a staple in many laboratories, a thorough understanding of its hazard profile is the foundation of its safe handling and disposal.
Safety Data Sheets (SDS) from various suppliers consistently classify D-desthiobiotin as not regulated for transport by the Department of Transportation (DOT), International Maritime Dangerous Goods (IMDG), or the International Air Transport Association (IATA).[2] However, this does not equate to it being entirely innocuous. Some formulations may cause skin and eye irritation, and in dust form, may lead to respiratory irritation. Ecologically, while extensive data is not always available, it is generally considered slightly hazardous for water, and large quantities should be prevented from entering groundwater or sewage systems.
| Hazard Consideration | Summary of Findings | Source |
| GHS Classification | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) in some forms. | |
| Transport Regulation | Not classified as a dangerous good for transport (DOT, IMDG, IATA). | [2] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow large quantities to reach ground water or sewage systems. | |
| Reactivity | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products include carbon and nitrogen oxides. | [3] |
This profile underscores a crucial principle: "non-hazardous" for transport does not mean "no hazard" at all. Prudent laboratory practice dictates that we treat all chemicals with a structured and informed approach to disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocols are designed to provide a clear, logical path for the disposal of this compound in its common laboratory forms. This workflow is grounded in the principles of waste minimization, segregation, and compliance with institutional and regulatory standards.[4][5]
Part 1: Initial Assessment and Waste Minimization
Before beginning any disposal procedure, consider the principles of waste minimization.[4]
-
Order Appropriately : Purchase only the quantity of this compound required for your experiments to avoid generating excess, unused material.
-
Inventory Management : Maintain a clear inventory of your chemical stocks to prevent expired or unnecessary reagents from accumulating.[6]
-
Share Resources : If you have surplus, unexpired this compound, consider offering it to other labs within your institution.
Part 2: Disposal of Solid this compound
Solid this compound, typically a white to off-white powder, should be managed as a solid chemical waste.[7][8]
-
Segregation : Do not mix solid this compound with other laboratory waste, especially incompatible materials like strong oxidizing agents. Keep solid and liquid waste separate.[6]
-
Containerization :
-
Place the solid this compound waste in a clearly labeled, sealed container. The container must be chemically compatible and in good condition.[5]
-
The label should clearly state "Solid Chemical Waste" and "this compound". Include the quantity and date.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible chemicals.[4]
-
Disposal Request : Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
Part 3: Disposal of this compound in Aqueous Solution
Aqueous solutions of this compound are common in many applications. Their disposal requires careful consideration to prevent release into the sewer system.[2]
-
Segregation : Collect all aqueous waste containing this compound in a dedicated, sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization :
-
Use a leak-proof, screw-cap container appropriate for aqueous waste.
-
Label the container clearly as "Aqueous Chemical Waste," listing "this compound" and its approximate concentration.
-
-
pH Neutralization : While this compound itself is not highly acidic or basic, if the solution contains acids or bases, neutralize it to a pH between 6 and 9 before collection, if it is safe to do so and in accordance with your lab's protocols.
-
Storage and Disposal : Store in the satellite accumulation area and request a pickup from your EHS department. Crucially, do not pour this compound solutions down the drain. [2][4]
Part 4: Disposal of this compound in Organic Solvents
When this compound is dissolved in organic solvents (e.g., DMSO, DMF), it must be treated as a hazardous waste stream due to the nature of the solvent.[1]
-
Segregation : Collect this waste in a dedicated container for halogenated or non-halogenated organic solvent waste, as appropriate. Do not mix different solvent waste streams.[7]
-
Containerization : Use a chemically resistant, sealed container designed for flammable or combustible liquids.
-
Labeling : The label must clearly indicate the solvent and the dissolved solute (this compound), along with the approximate concentrations.
-
Storage and Disposal : Store in a designated area for flammable waste, often within a flammable storage cabinet, and arrange for disposal through your EHS department.
Visualizing the Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. D-Desthiobiotin | biotin analogue | CAS# 533-48-2 | InvivoChem [invivochem.com]
Navigating the Safe Handling of Desthiobiotin: A Guide for Laboratory Professionals
In the landscape of modern drug development and scientific research, the meticulous handling of chemical reagents is paramount to both experimental success and laboratory safety. Desthiobiotin, a stable precursor to biotin, is a widely utilized compound in various biochemical applications, including affinity chromatography and protein labeling. While not classified as acutely toxic, its potential as a skin, eye, and respiratory irritant necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Assessment: Understanding the Risks of this compound
Before any laboratory work commences, a thorough hazard assessment is crucial. According to its Safety Data Sheet (SDS), D-Desthiobiotin is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). While some suppliers may classify it as non-hazardous under normal handling conditions, it is a best practice to treat all chemical compounds with a comprehensive safety protocol[1][2]. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Key Hazard Information:
| Hazard Statement | GHS Classification | Primary Route of Exposure |
| Causes skin irritation | Skin Irritation 2 | Dermal Contact |
| Causes serious eye irritation | Eye Irritation 2A | Eye Contact |
| May cause respiratory irritation | STOT SE 3 | Inhalation |
Source: D-Desthiobiotin Safety Data Sheet
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize the risk of exposure to this compound. The following PPE is recommended based on established laboratory safety standards and the specific hazards of the compound.
Core PPE Requirements
| Body Area | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect against skin contact.[3] For tasks involving prolonged handling or submersion, consider double-gloving. |
| Eyes | Safety goggles | Tight-sealing safety goggles that meet ANSI Z87.1 standards are necessary to protect against splashes and airborne particles.[4] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination.[3][4] |
| Respiratory | NIOSH/MSHA-approved respirator (as needed) | A respirator may be required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine powders.[2] Always work in a well-ventilated area.[1] |
The selection and use of PPE should always be guided by a site-specific hazard assessment.[4][5]
Operational Plan: A Step-by-Step Handling Procedure
A structured operational plan is critical for minimizing risks during the handling of this compound.
Preparation and Weighing
-
Ventilation: Confirm that the local exhaust ventilation, preferably a chemical fume hood, is functioning correctly before starting any work.[6]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Handling Solid Compound: All weighing and handling of powdered this compound should be conducted within a chemical fume hood to control the dispersal of fine particles.[2] Use non-sparking tools for handling the solid material.[6]
-
Solution Preparation: Prepare solutions within a chemical fume hood. This compound is soluble in various aqueous solutions and polar organic solvents.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage temperature is typically 2–8 °C.[1]
-
Keep the container tightly closed to prevent moisture absorption.
Emergency Procedures: Responding to Exposure and Spills
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, consult a physician. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention if irritation persists.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[7][8] |
Spill Cleanup
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Containment (Solid Spill): Carefully sweep up the solid material, avoiding the generation of dust, and place it into a designated, labeled hazardous waste container.[3] Do not use a vacuum cleaner as this can disperse fine powder.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.
-
Solid Waste: Unused solid this compound and contaminated materials such as gloves, pipette tips, and weighing papers should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour this compound solutions down the drain.[3]
-
Institutional Guidelines: Always adhere to your institution's and local regulations for the collection and disposal of chemical waste.[7]
Visualizing Safety Workflows
To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate the decision-making process for PPE selection and spill response.
Caption: PPE selection workflow for handling this compound.
Caption: Spill response workflow for this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. jenkemusa.com [jenkemusa.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
